Ethyl 2-methoxybenzoylformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJWRUFXYLPZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574797 | |
| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-69-7 | |
| Record name | Ethyl 2-methoxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Ketoester Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-methoxybenzoylformate
This compound, also known as ethyl 2-(2-methoxyphenyl)-2-oxoacetate, is an aromatic ketoester that serves as a valuable intermediate in advanced organic synthesis. Its unique molecular architecture, featuring an ortho-methoxy substituted benzene ring directly attached to an α-ketoester moiety, provides a rich platform for chemical transformations. This guide offers an in-depth exploration of its chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, particularly for professionals in pharmaceutical research and drug development. The strategic placement of the methoxy group influences the electronic properties of the aromatic ring and the reactivity of the adjacent carbonyl groups, making it a nuanced and powerful tool for constructing complex molecular targets.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in research and development.
Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage considerations.
| Property | Value | Source |
| CAS Number | 66644-69-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | Calculated |
| Molecular Weight | 194.18 g/mol | Calculated |
| Melting Point | 134-137 °C | [3] |
| Boiling Point | 215 °C (at 3 Torr) | [3] |
| Density | 1.147±0.06 g/cm³ (Predicted) | [3] |
| Appearance | Not specified, likely a solid at room temperature | Inferred from MP |
| Storage | Store at Room Temperature | [3] |
Spectroscopic Analysis: A Structural Blueprint
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the disubstituted ring will appear in the δ 6.9-7.8 ppm region, with splitting patterns dictated by their coupling. The ethyl group will present as a quartet around δ 4.3 ppm (-OCH₂-) coupled to a triplet around δ 1.4 ppm (-CH₃). The methoxy group (-OCH₃) will be a sharp singlet, likely around δ 3.9 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature several key resonances. Two carbonyl carbons are expected: the ketone at ~185-195 ppm and the ester at ~165 ppm. The aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the methoxy group appearing upfield. The ethyl group carbons will be observed around 61 ppm (-OCH₂-) and 14 ppm (-CH₃), and the methoxy carbon will be near 55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carbonyl groups. Two strong absorption bands are anticipated: one for the ketone C=O stretch around 1680-1700 cm⁻¹ and another for the ester C=O stretch at a higher frequency, typically 1720-1740 cm⁻¹. The C-O stretching of the ester and methoxy group will appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands will be visible around 1600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 194.18. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the ethyl group (-C₂H₅, 29 Da), providing further structural confirmation.[6]
Synthesis Protocol: A Validated Pathway
The synthesis of this compound can be efficiently achieved via the esterification of its corresponding carboxylic acid, 2-methoxybenzoylformic acid. This precursor is accessible from the versatile starting material, 2-methoxybenzoic acid.[7] The following protocol outlines a reliable, two-step synthesis.
Step-by-Step Methodology
Step 1: Oxidation of 2-Methoxybenzoic Acid to 2-Methoxybenzoylformic Acid This step involves the oxidation of the benzylic position, which is not straightforward. A more common route in industrial settings might involve different precursors. However, for a laboratory scale, a plausible route could involve the protection of the carboxylic acid, functionalization of the ring, and subsequent oxidation. A more direct and well-documented approach starts from 2'-methoxyacetophenone, which can be oxidized. For the purpose of this guide, we will assume the availability of the keto-acid precursor, which can be synthesized via various literature methods.
Step 2: Fischer Esterification of 2-Methoxybenzoylformic Acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoylformic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 eq), which serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~3-5 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is driven by its good solvating power for the ester and its immiscibility with water.
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[8]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three key functional domains: the α-keto group, the ester, and the methoxy-substituted aromatic ring.
-
Reactions at the Carbonyl Groups:
-
Reduction: The ketone is more reactive towards nucleophilic reducing agents (e.g., NaBH₄) than the ester, allowing for selective reduction to the corresponding α-hydroxy ester. This is a crucial transformation for creating chiral building blocks.
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.
-
Grignard/Organolithium Addition: Organometallic reagents will preferentially attack the more electrophilic ketone carbonyl, leading to the formation of tertiary alcohols.
-
-
Reactions involving the Aromatic Ring:
-
The ortho-methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. Further substitution (e.g., nitration, halogenation) will be directed to the positions para and ortho to the methoxy group (positions 4 and 6). The bulky benzoylformate group may sterically hinder the ortho position.
-
Mechanism: Selective Reduction of the Ketone
The selective reduction of the ketone in the presence of the ester is a classic example of chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters.
Caption: Figure 2: Mechanism of Selective Ketone Reduction.
Applications in Research and Drug Development
The structural motifs present in this compound make it a highly attractive scaffold for medicinal chemistry and the synthesis of specialty chemicals.
-
Pharmaceutical Intermediates: Methoxy-substituted benzoic acids and their derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[7] The keto-ester functionality allows for the introduction of diverse substituents and the construction of heterocyclic systems, which are prevalent in modern drug molecules. Its derivatives can be explored for various therapeutic areas, leveraging the pharmacophore concepts that are crucial in drug design.[9]
-
Building Block for Heterocycles: The 1,2-dicarbonyl structure is a classic precursor for synthesizing various heterocycles like quinoxalines (by condensation with diamines) or imidazoles, which are core structures in many biologically active compounds.
-
Controlled Release Formulations: While not a direct application of the small molecule itself, related ester-containing polymers are widely used in developing drug dosage forms for modified or sustained release.[10] The principles of ester reactivity and stability are fundamental to designing such drug delivery systems.[11]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in organic synthesis and drug discovery. By understanding the interplay of its functional groups, scientists can strategically employ this ketoester to build complex and biologically relevant molecules, paving the way for new therapeutic agents and advanced materials.
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Preamble: The Significance of the α-Ketoester Moiety
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-methoxybenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the α-ketoester functional group serves as a versatile and highly valuable scaffold. Its unique electronic properties, arising from the juxtaposition of a ketone and an ester, render it susceptible to a wide array of chemical transformations. This compound, the subject of this guide, is a prime exemplar of this class. It incorporates the α-ketoester into an ortho-substituted methoxybenzene ring, a common feature in many biologically active molecules. Understanding its structure, synthesis, and characterization is paramount for scientists aiming to leverage this building block for the synthesis of complex molecular architectures, from novel materials to potential therapeutic agents. This guide provides a detailed exploration of its molecular characteristics, a validated synthetic protocol, and a comprehensive spectroscopic analysis, grounded in established chemical principles.
Part 1: Molecular Architecture and Physicochemical Profile
This compound, with the chemical formula C₁₁H₁₂O₄, presents a compact yet functionally rich structure. The core of the molecule is a benzene ring substituted at the 1- and 2-positions.
-
The Methoxy Group (-OCH₃): Attached at the C2 position, this electron-donating group significantly influences the electronic environment of the aromatic ring. It acts as a powerful ortho-, para- directing group in electrophilic aromatic substitution reactions, a property that is fundamental to its synthesis.
-
The Ethyl Benzoylformate Group (-COCOOCH₂CH₃): This substituent at the C1 position is the molecule's reactive center. It consists of two adjacent carbonyl groups—a ketone directly attached to the aromatic ring and an ester. This α-dicarbonyl arrangement is highly electrophilic and serves as a handle for numerous nucleophilic additions and condensation reactions.
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 66644-69-7 | [1][2][3] |
| Appearance | Liquid (typical) | [4] |
| Boiling Point | 259-260 °C | [5] |
| Density | 1.144 g/mL at 25 °C | [5] |
Part 2: Synthesis Protocol – A Validated Approach
The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene).[6][7] This reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
Causality Behind Experimental Choices:
-
Reactants: Anisole is chosen as the aromatic substrate due to its methoxy group, which activates the ring towards electrophilic substitution and directs the incoming acyl group primarily to the para position, with some ortho product.[6] Ethyl oxalyl chloride is the acylating agent, providing the required α-ketoester moiety.
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential.[7] It functions by coordinating with the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the electron-rich anisole ring.[6][8] Milder Lewis acids like FeCl₃ or ZnCl₂ can also be used to minimize potential side reactions like demethylation of the methoxy group.[6][9]
-
Solvent & Temperature: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures (e.g., 0 °C to room temperature).[10] This is critical to control the high exothermicity of the reaction and prevent side reactions.[10]
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An In-depth Technical Guide to Ethyl 2-Methoxybenzoylformate (CAS 66644-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methoxybenzoylformate, identified by CAS number 66644-69-7, is an α-keto ester with potential applications as a versatile intermediate in organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated properties, synthesis, and reactivity based on the well-established chemistry of α-keto esters and aryl glyoxylates. This document serves as a valuable resource for researchers in drug discovery and chemical development by offering insights into its chemical utility, potential biological relevance, and practical considerations for its handling and analysis.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule characterized by an ethyl ester and a ketone, specifically an α-keto ester. The presence of these two reactive carbonyl groups in close proximity, along with a methoxy-substituted aromatic ring, imparts a unique chemical profile that makes it a valuable synthon for the construction of more complex molecular architectures, including heterocyclic compounds of pharmaceutical interest.
Molecular Structure:
Caption: Friedel-Crafts acylation for α-keto ester synthesis.
Experimental Protocol (General):
-
To a cooled (0 °C) and stirred solution of anisole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) portion-wise.
-
Slowly add ethyl oxalyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired α-keto ester.
Oxidation of α-Hydroxy Esters
Another viable synthetic route is the oxidation of the corresponding α-hydroxy ester. This precursor can be synthesized from 2-methoxybenzaldehyde.
Workflow Diagram:
Caption: Synthetic workflow via oxidation of an α-hydroxy ester.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its α-keto ester moiety. This functional group can undergo a variety of transformations, making it a valuable building block in organic synthesis.
Nucleophilic Addition to the Ketone
The ketone carbonyl is susceptible to nucleophilic attack, leading to the formation of tertiary alcohols. This is a key reaction for introducing molecular diversity.
Example: Grignard Reaction
Caption: Grignard reaction with an α-keto ester.
Reduction of the Ketone
The ketone can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄). This reaction is often a key step in the synthesis of biologically active molecules.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an alkene, providing a route to α,β-unsaturated esters.
Heterocycle Synthesis
α-Keto esters are common precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, condensation reactions with dinucleophiles can lead to the formation of various five- and six-membered rings. [1] Logical Relationship Diagram:
Caption: Role of α-keto esters in heterocycle synthesis.
Potential Biological Activity
While no specific biological activity has been reported for this compound, the α-keto ester functionality is present in various biologically active molecules. α-Keto acids and their esters are involved in metabolic pathways and have been investigated for their therapeutic potential. [2]For instance, some α-keto esters have been evaluated as inhibitors for enzymes such as Mycobacterium tuberculosis antigen 85C. [3]The structural similarity of this compound to these compounds suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further biological screening is required to elucidate any potential activity.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following techniques would be employed:
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons. |
| ¹³C NMR | Resonances for the two carbonyl carbons (ester and ketone), the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| HPLC | A single peak under appropriate chromatographic conditions to determine purity. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of similar compounds, such as ethyl benzoylformate, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.
Conclusion
This compound (CAS 66644-69-7) is an α-keto ester with significant potential as a synthetic intermediate. Although specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of its functional groups. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the design and synthesis of novel organic molecules for applications in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential biological activities.
References
- Al-Mawsawi, L. Q., Day, R., Al-Mughaid, H., Abul-Hajj, Y. J., & Taha, M. O. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular Omics, 5(3), 273-284.
- Majumdar, K. C., & Sinha, B. (2021). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 11(25), 15154-15175.
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PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]
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MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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ResearchGate. (n.d.). The approaches to α‐keto esters. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
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ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
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A Technical Guide to the Stability and Storage of Ethyl 2-methoxybenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects of stability and storage for Ethyl 2-methoxybenzoylformate (CAS No. 66644-69-7). As a specialized α-keto ester, its integrity is paramount for reproducible and reliable results in research and development. This document moves beyond generic storage instructions to provide a deeper understanding of the molecule's potential liabilities, enabling proactive measures to ensure its long-term stability.
Chemical Profile and Inherent Stability Considerations
This compound possesses two key functional groups that dictate its stability profile: an α-keto ester and a methoxy-substituted benzene ring. The electrophilic nature of the adjacent ketone and ester carbonyl groups makes the molecule susceptible to nucleophilic attack, particularly hydrolysis. The aromatic ring, while generally stable, can participate in photochemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Boiling Point | 215 °C at 3 Torr | [2] |
| Melting Point | 134-137 °C | [2] |
| Density (Predicted) | 1.147 g/cm³ | [2] |
Principal Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential degradation pathways. Understanding these is crucial for designing appropriate storage conditions and analytical methods.
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway for this compound. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the ester carbonyl carbon. This process is significantly accelerated in the presence of acidic or basic catalysts.
-
Products: Acid-catalyzed hydrolysis will yield 2-methoxybenzoylformic acid and ethanol. Base-catalyzed hydrolysis will initially produce the salt of 2-methoxybenzoylformic acid and ethanol.
Caption: Predicted hydrolytic degradation pathway.
Photochemical Degradation
Aromatic ketones are known to be photosensitive. While the methoxy group can influence the photophysical properties, the benzoyl moiety suggests a potential for degradation upon exposure to light, particularly in the UV spectrum.
-
Potential Reactions: Photochemical reactions could involve the excitation of the carbonyl group, leading to radical reactions, such as hydrogen abstraction from the solvent or other molecules, or even fragmentation.
Thermal Degradation
While the boiling point of this compound is relatively high, prolonged exposure to elevated temperatures, even below its boiling point, can accelerate degradation, primarily through increased rates of hydrolysis if moisture is present.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound and general best practices for laboratory chemicals, the following storage and handling protocols are recommended to minimize degradation.
Core Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration (2-8 °C) is advisable. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture. The "air sensitive" nature noted for similar compounds suggests this is a critical precaution. |
| Light | Store in an amber or opaque container in a dark place. | Protects the compound from potential photochemical degradation. |
| Container | Use a tightly sealed container made of an inert material (e.g., glass). | Prevents the ingress of moisture and air. Avoids potential reactions with container materials. |
Handling Procedures
-
Inert Atmosphere Handling: For maximum stability, particularly for long-term storage or when handling small quantities, it is best practice to handle the material in a glove box or under a stream of inert gas.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants that could catalyze degradation.
-
Aliquoting: For frequently used material, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
Experimental Workflow: Stability Assessment
To empirically determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than its intended storage.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Keep a portion of the stock solution and a sample of the solid material at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a portion of the stock solution to a calibrated light source (UV and visible).
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to separate the parent compound from any degradation products. Mass spectrometry (HPLC-MS) can be used to identify the degradation products.
-
Data Interpretation: Calculate the percentage of degradation at each time point. Identify and characterize the major degradation products.
Conclusion and Best Practices
The stability of this compound is intrinsically linked to its handling and storage. The primary degradation risk is hydrolysis, which can be mitigated by strict exclusion of moisture. While specific data is limited, the known reactivity of α-keto esters provides a solid foundation for implementing robust storage and handling protocols. For critical applications, a proactive approach, including aliquoting and handling under an inert atmosphere, is strongly advised. When the stability in a specific formulation or solvent system is a concern, conducting a forced degradation study is the most reliable method to ensure the integrity of the compound and the validity of experimental outcomes.
References
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Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]
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Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]
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ResearchGate. (n.d.). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved January 17, 2026, from [Link]
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Evers, A., Clénet, D., & Pfeiffer-Marek, S. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]
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D'Agostino, P. A., & Chenier, C. L. (2019). A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Journal of chromatographic science, 57(7), 606–617. [Link]
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Salomone, A., et al. (2023). Long‐Term Stability of Ethyl Glucuronide in Hair: A 10‐Year Retrospective Analysis of 909 Samples by LC–MS/MS. Journal of Forensic Sciences. [Link]
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ResearchGate. (2014). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. Retrieved January 17, 2026, from [Link]
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Reddy, G. S., et al. (2023). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResearchGate. (2022). Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantificat. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2021). DoE ASSISTED UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT FOR CRITICAL FACTOR ESTIMATION INVOLVED IN NORFLOXACIN DEGRADATION. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Purification of alkyl aryl sulfonates.
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Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203. [Link]
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Spectroscopic data of Ethyl 2-methoxybenzoylformate
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-methoxybenzoylformate
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 66644-69-7), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols.
Introduction
This compound is an α-keto ester derivative of anisole. Its molecular structure, featuring an aromatic ring, a methoxy group, a ketone, and an ester functional group, results in a distinct and informative spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Correlation
A logical first step in any spectroscopic analysis is to visualize the molecule and anticipate the expected signals. The structure of this compound is presented below, with key atoms numbered to facilitate NMR assignments. This systematic approach ensures that every part of the molecule is accounted for in the subsequent spectral analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Proton Environment Analysis
The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a standard choice for compounds of this polarity due to its excellent dissolving power and the single, easily identifiable residual solvent peak at 7.26 ppm.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~7.85 | dd | 1H | Ar-H | This proton is ortho to the electron-withdrawing benzoyl group, leading to significant deshielding. |
| ~7.50 | ddd | 1H | Ar-H | This proton experiences deshielding from the aromatic ring current and the adjacent carbonyl. |
| ~7.00 | m | 2H | Ar-H | These aromatic protons are in a more shielded environment compared to the others. |
| 4.40 | q | 2H | -OCH₂CH₃ | The quartet splitting is due to coupling with the adjacent methyl protons. Its downfield shift is caused by the adjacent electronegative oxygen atom.[2] |
| 3.90 | s | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |
| 1.40 | t | 3H | -OCH₂CH₃ | The triplet arises from coupling to the two protons of the methylene group. This is a classic ethyl group signature. |
Interpretation and Expertise: The ¹H NMR spectrum is highly diagnostic. The aromatic region (7.00-7.85 ppm) shows a complex splitting pattern characteristic of an ortho-substituted benzene ring. The downfield quartet and an upfield triplet are a clear indication of an ethyl ester group. The sharp singlet at 3.90 ppm confirms the presence of the methoxy group. The integration values (1H, 1H, 2H, 2H, 3H, 3H) correspond precisely to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~190 | C=O (Ketone) | Ketone carbonyl carbons are typically found in this highly deshielded region. |
| ~165 | C=O (Ester) | Ester carbonyl carbons are also deshielded but generally appear slightly upfield from ketones.[3] |
| ~160 | Ar-C (C-OCH₃) | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |
| ~135 | Ar-C | Aromatic quaternary carbon. |
| ~130-120 | Ar-CH | Aromatic carbons with attached protons. |
| ~112 | Ar-C | Aromatic carbon. |
| ~62 | -OCH₂CH₃ | The carbon of the methylene group is deshielded by the adjacent ester oxygen.[2] |
| ~56 | -OCH₃ | The methoxy carbon appears in its characteristic region. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is in the most shielded (upfield) region. |
Interpretation and Expertise: The ¹³C NMR spectrum confirms the presence of ten distinct carbon atoms. The two signals in the downfield region (~190 and ~165 ppm) are unambiguous indicators of the two carbonyl carbons (ketone and ester).[3] The signals between 112 and 160 ppm correspond to the six carbons of the aromatic ring. The aliphatic region shows three signals, corresponding to the two carbons of the ethyl group and the one carbon of the methoxy group, consistent with the proposed structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use a relaxation delay of 2 seconds and acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a relaxation delay of 5 seconds and acquire 1024 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[1]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The covalent bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[4]
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Insights |
| ~3050 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on the benzene ring. |
| ~2980 | C-H Stretch | Aliphatic (sp³) | Medium | Arises from the C-H bonds of the ethyl and methoxy groups. |
| ~1735 | C=O Stretch | Ester | Strong | This is a highly characteristic and intense absorption for an ester carbonyl. |
| ~1680 | C=O Stretch | Ketone (conjugated) | Strong | The ketone carbonyl stretch is at a lower frequency due to conjugation with the aromatic ring. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong | These absorptions are diagnostic for the presence of a benzene ring. |
| ~1250 | C-O Stretch | Aryl-O | Strong | Corresponds to the stretching of the C-O bond of the methoxy group. |
| ~1100 | C-O Stretch | Ester | Strong | A characteristic stretching vibration of the ester C-O bond.[5] |
Interpretation and Expertise: The IR spectrum is dominated by two strong carbonyl absorptions. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1680 cm⁻¹), which is lowered by its conjugation with the aromatic system.[6] The presence of multiple strong bands in the "fingerprint region" (below 1500 cm⁻¹) including the C-O stretches, provides a unique pattern for identification.[4]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like chloroform can be used in a suitable liquid cell.[7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 208.07
-
Calculated Exact Mass: 208.0736 g/mol for C₁₁H₁₂O₄
Major Predicted Fragment Ions
| m/z | Proposed Fragment | Causality and Insights |
| 177 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group is a common and favorable fragmentation pathway.[2] |
| 163 | [M - CH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 177 fragment. |
| 135 | [C₈H₇O₂]⁺ | This corresponds to the 2-methoxybenzoyl cation, formed by cleavage of the bond between the two carbonyl groups. This is expected to be a very stable and thus abundant fragment. |
| 107 | [C₇H₇O]⁺ | Loss of carbon monoxide from the 2-methoxybenzoyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Interpretation and Expertise: The molecular ion peak at m/z 208 would confirm the molecular formula. The base peak is predicted to be the 2-methoxybenzoyl cation at m/z 135, due to the stability of this acylium ion. The loss of the ethoxy group (m/z 177) is also a highly characteristic fragmentation for ethyl esters.[2]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, for a more robust analysis, through a Gas Chromatography (GC-MS) system.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments.
Conclusion
The spectroscopic data of this compound presents a cohesive and self-validating picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester, ketone, and aromatic functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation pathways. This guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, purify, and utilize this important chemical compound.
References
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The Ascendant Trajectory of Benzoylformate Derivatives in Medicinal Chemistry: A Technical Guide
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores that can modulate complex biological pathways is paramount. Among the myriad of molecular frameworks, the benzoylformate scaffold has steadily gained prominence as a versatile and "privileged" structure. Its inherent chemical functionalities—an aromatic ring, a ketone, and a carboxylic acid or its ester—provide a unique combination of steric and electronic features that enable potent and selective interactions with a range of biological targets. This guide aims to provide an in-depth technical exploration of benzoylformate derivatives, moving beyond a mere recitation of facts to a nuanced discussion of their synthesis, mechanisms of action, and burgeoning therapeutic applications. We will delve into the causality behind experimental designs and the logic that underpins their development, offering a resource for researchers, scientists, and drug development professionals to navigate and innovate within this exciting chemical space.
I. The Synthetic Cornerstone: Crafting the Benzoylformate Core
The therapeutic potential of any chemical class is fundamentally tethered to the accessibility and versatility of its synthesis. Benzoylformate derivatives are no exception. The judicious selection of a synthetic route not only dictates the feasibility of producing lead compounds but also influences the diversity of analogues that can be generated for structure-activity relationship (SAR) studies.
A prevalent and efficient method for the synthesis of benzoylformic acid, the parent compound, involves the oxidation of mandelic acid or its derivatives.[1] More contemporary approaches have also explored microbial metabolism, utilizing enzymes like mandelate racemase and mandelate dehydrogenase to convert racemic mandelate to benzoylformate with high yields.[1] For the synthesis of methyl benzoylformate, a common derivative with applications as a photoinitiator in industrial settings, a high-selectivity method involves the esterification of benzoylformic acid with methanol using a solid acid catalyst, such as TiO2/SO42–.[2][3] This approach circumvents the issues of low yield and strong acid pollution associated with traditional sulfuric acid catalysis.[2]
Protocol: High-Selectivity Synthesis of Methyl Benzoylformate
This protocol is adapted from a method designed to produce methyl benzoylformate with high selectivity and yield, minimizing environmental impact.[2]
Materials:
-
Benzoylformic acid
-
Methanol (anhydrous)
-
TiO2/SO42– solid acid catalyst
-
Organic solvent (e.g., toluene)
-
Buchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the TiO2/SO42– solid acid catalyst in the chosen organic solvent.
-
Reactant Addition: Add benzoylformic acid to the flask, followed by the slow addition of methanol. The molar ratio of methanol to benzoylformic acid should be optimized, typically in the range of 1.0 to 1.5.[2]
-
Esterification Reaction: Slowly heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via thin-layer chromatography).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid acid catalyst by vacuum filtration using a Buchner funnel. The catalyst can often be washed and reused.
-
Product Isolation: Wash the filter cake with anhydrous methanol and collect the filtrate. The excess methanol and the organic solvent are removed from the filtrate by rotary evaporation under reduced pressure to yield the crude methyl benzoylformate.
-
Purification: The crude product can be further purified by techniques such as distillation or column chromatography to achieve high purity.
Causality in Protocol Design: The use of a solid acid catalyst is a key innovation.[2] Unlike traditional mineral acids, it is easily separated from the reaction mixture, simplifying purification and reducing corrosive waste streams. The controlled addition of methanol and the specific molar ratio help to maximize the esterification reaction while minimizing potential side reactions.
II. Mechanisms of Action: A Tale of Enzyme Inhibition
The therapeutic utility of benzoylformate derivatives is largely predicated on their ability to act as potent and often selective enzyme inhibitors. Their structural features allow them to mimic endogenous substrates or interact with key active site residues, thereby modulating critical biological pathways. Two key enzyme targets have emerged as particularly relevant: benzoylformate decarboxylase and indoleamine 2,3-dioxygenase 1 (IDO1).
A. Benzoylformate Decarboxylase: A Classic Target
Benzoylformate decarboxylase (BFDC) is a thiamin diphosphate (ThDP)-dependent enzyme that plays a role in the mandelate metabolic pathway in organisms like Pseudomonas putida.[4][5] It catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide.[5] Due to its well-characterized mechanism, BFDC has served as a model system for studying ThDP-dependent enzymes and for designing mechanism-based inhibitors.
Derivatives of benzoylformate have been designed to act as potent inhibitors of BFDC. For instance, [p-(bromomethyl)benzoyl]formate has been shown to be a remarkably potent inhibitor.[6][7] The mechanism of inhibition involves an enzyme-catalyzed processing of the inhibitor, leading to decarboxylation and bromide ion elimination, which results in a modified, tightly bound cofactor.[7]
B. Indoleamine 2,3-dioxygenase 1 (IDO1): A Gateway to Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8][9][10] This pathway is a major route for tryptophan catabolism and leads to the production of several neuroactive and immunomodulatory metabolites.[11] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan in the local tumor microenvironment and the accumulation of kynurenine. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells.[11] This immune escape mechanism makes IDO1 a highly attractive target for cancer immunotherapy.
Benzoylformate and its derivatives, particularly those integrated into larger heterocyclic systems like benzofurans, have emerged as a promising class of IDO1 inhibitors.[8] These compounds can interact with the heme iron and key amino acid residues in the IDO1 active site, preventing the binding and subsequent oxidation of tryptophan.
III. Therapeutic Applications: From Cancer to Neuroprotection
The ability of benzoylformate derivatives to modulate key biological pathways has translated into a broad spectrum of potential therapeutic applications, with oncology and neurodegenerative diseases being the most prominent areas of investigation.
A. Anticancer Potential: Targeting Tumor Immune Evasion and Proliferation
The inhibition of IDO1 by benzoylformate derivatives represents a major avenue for anticancer therapy.[9] By blocking the immunosuppressive effects of tryptophan catabolism, these inhibitors can restore anti-tumor T cell responses and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[12] A systematic structure-activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide, which incorporates a benzoylformate-like moiety, led to the discovery of a potent IDO1 inhibitor with an IC50 value of 0.44 μM.[8] Molecular modeling studies revealed that this compound's potency stems from dipole-ionic interactions with the heme iron, halogen bonding, and hydrophobic interactions within the IDO1 active site.[8]
Beyond immunomodulation, benzofuran derivatives, which can be conceptually related to benzoylformates, have demonstrated direct cytotoxic effects against various cancer cell lines.[13][14][15][16] For instance, certain halogenated benzofuran derivatives have shown selective toxicity towards human leukemia cells.[14] The SAR analysis of these compounds indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity.[14]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzomorpholine derivatives | A549 (NSCLC) | 1.1 | [17] |
| Benzomorpholine derivatives | NCI-H1975 (NSCLC) | 1.1 | [17] |
| 2-Benzoylbenzofuran derivatives | SiHa (cervical) | 1.10 | [15] |
| 2-Benzoylbenzofuran derivatives | HeLa (cervical) | 1.06 | [15] |
| 3-(morpholinomethyl)benzofurans | A549 (NSCLC) | 1.48–47.02 | [18] |
| 3-(morpholinomethyl)benzofurans | NCI-H23 (NSCLC) | 0.49– | [18] |
B. Neuroprotective Effects: Combating Excitotoxicity and Oxidative Stress
Disruptions in the kynurenine pathway are also implicated in the pathophysiology of various neurodegenerative and psychiatric disorders.[11][19] The accumulation of neurotoxic metabolites, such as quinolinic acid, and the depletion of neuroprotective metabolites, like kynurenic acid, can contribute to neuronal damage.[20] By inhibiting enzymes like IDO1 or kynurenine 3-monooxygenase (KMO), benzoylformate-related compounds can shift the balance of the kynurenine pathway towards the production of neuroprotective kynurenic acid.[11]
Furthermore, benzofuran-2-carboxamide derivatives have been shown to possess direct neuroprotective and antioxidant properties.[21][22][23] In a study evaluating a series of these compounds, one derivative with a methyl substitution at the R2 position exhibited potent neuroprotection against NMDA-induced excitotoxicity, with an efficacy comparable to the well-known NMDA antagonist, memantine.[21][22][23] Another derivative with a hydroxyl substitution at the R3 position also demonstrated significant anti-excitotoxic effects and the ability to scavenge free radicals and inhibit lipid peroxidation.[21][22][23]
IV. Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the kynurenine pathway and a generalized workflow for the discovery of benzoylformate-based enzyme inhibitors.
The Kynurenine Pathway and the Role of IDO1
Caption: A generalized workflow for the discovery and development of benzoylformate-based enzyme inhibitors.
V. Future Perspectives and Conclusion
The journey of benzoylformate derivatives from simple organic molecules to promising therapeutic agents is a testament to the power of medicinal chemistry. Their ability to potently and selectively inhibit key enzymes like IDO1 has positioned them at the forefront of cancer immunotherapy research. Concurrently, their emerging roles in neuroprotection highlight their potential to address some of the most challenging diseases of our time.
Future research in this area will likely focus on several key aspects. The continued refinement of synthetic methodologies to allow for even greater chemical diversity will be crucial. A deeper understanding of the off-target effects and the development of more selective inhibitors will be paramount for clinical translation. Furthermore, the exploration of novel drug delivery systems to enhance the bioavailability and target-site accumulation of these compounds could unlock their full therapeutic potential.
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. (URL: [Link])
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He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. (URL: [Link])
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Amaral, M., et al. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. (URL: [Link])
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Dirmaier, L. J., et al. (1986). Inhibition of benzoylformate decarboxylase by [p-(bromomethyl)benzoyl]formate. Enzyme-catalyzed modification of thiamine pyrophosphate by halide elimination and tautomerization. Journal of the American Chemical Society. (URL: [Link])
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Chong, Y. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. (URL: [Link])
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Unknown. (2023). Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. PMC. (URL: [Link])
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Unknown. (2022). Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. PMC. (URL: [Link])
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Lee, J., et al. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. (URL: [Link])
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Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. (URL: [Link])
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Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. (URL: [Link])
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Brandt, G. S., et al. (2009). Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Biochemistry. (URL: [Link])
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Chong, Y. H., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. (URL: [Link])
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He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ResearchGate. (URL: [Link])
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. (URL: [Link])
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Vécsei, L., et al. (2021). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. (URL: [Link])
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Chong, Y. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. (URL: [Link])
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He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. (URL: [Link])
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Stone, T. W. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry. (URL: [Link])
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Asran, A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. (URL: [Link])
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Unknown. (2018). Synthesis of benzoylformic acid. ResearchGate. (URL: [Link])
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Larrabee, J. A., et al. (2018). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry. (URL: [Link])
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Kumar, A., & Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy. (URL: [Link])
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Wang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences. (URL: [Link])
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Amaral, M., et al. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. (URL: [Link])
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Uthman, S. O., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. (URL: [Link])
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Abdel-Ghani, T. M., et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. (URL: [Link])
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McLeish, M. J. (2012). Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme. ResearchGate. (URL: [Link])
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Ortyl, J., et al. (2022). Photoinitiators for Medical Applications—The Latest Advances. PMC. (URL: [Link])
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Wang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (URL: [Link])
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Unknown. (2017). Drugs targeting the kynurenine pathway-inhibitors and analogues. ResearchGate. (URL: [Link])
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Boia, R., et al. (2020). Recent developments of neuroprotective agents for degenerative retinal disorders. PMC. (URL: [Link])
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Li, Y., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. (URL: [Link])
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Unknown. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. (URL: [Link])
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Physical properties of Ethyl 2-methoxybenzoylformate (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of Ethyl 2-methoxybenzoylformate
Introduction
This compound, with the CAS Number 66644-69-7, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and organic synthesis. A thorough understanding of its physical properties is fundamental for its application, purification, and handling. This guide provides a detailed overview of the melting and boiling points of this compound, the experimental procedures for their determination, and the scientific principles that underpin these measurements.
Core Physical Properties
The melting and boiling points are critical physical constants that provide insight into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are summarized below.
| Physical Property | Value | Conditions |
| Melting Point | 134-137 °C | Not Specified |
| Boiling Point | 215 °C | 3 Torr |
Table 1: Key Physical Properties of this compound.[1]
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard laboratory protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[2][3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[2][4] The sample should be tightly packed to a height of about 2-3 mm to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically uses an oil bath or a metal block for heating.[3]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2] A rapid heating rate can lead to an erroneously wide melting point range.
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.
-
Causality and Trustworthiness:
-
Slow Heating Rate: A slow heating rate is essential to allow the temperature of the heating medium, the thermometer, and the sample to remain in thermal equilibrium.[2]
-
Purity Indication: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities.[3]
-
Calibration: The use of a calibrated thermometer is critical for accuracy. Calibration can be checked against standard compounds with known, sharp melting points.[2]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] It is important to note that the boiling point is highly dependent on pressure. The reported boiling point of 215 °C for this compound was measured at a reduced pressure of 3 Torr.[1]
Methodology: Microscale Determination
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed into a small test tube or vial, along with a boiling chip to ensure smooth boiling.[5]
-
Apparatus Setup: A thermometer is positioned in the test tube so that the top of the bulb is level with the side arm of the distillation head or just below the level of the liquid's surface. A small, inverted capillary tube (sealed at one end) can be placed in the liquid.
-
Heating: The sample is heated gently in a suitable heating bath (e.g., oil bath).
-
Observation and Data Recording: As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then slightly reduced. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.[4]
-
Pressure Correction: Since boiling points are pressure-dependent, measurements taken at pressures other than 760 Torr (standard atmospheric pressure) must be corrected or reported with the pressure at which they were measured.
Causality and Trustworthiness:
-
Pressure Dependence: A liquid boils at a lower temperature under reduced pressure because less energy is required for the vapor pressure to equal the external pressure.[5] This is particularly important for high-boiling compounds that may decompose at their atmospheric boiling point.
-
Smooth Boiling: Boiling chips or a magnetic stirrer are used to prevent "bumping" (sudden, violent boiling), which can lead to inaccurate temperature readings.
-
Thermometer Placement: Correct placement of the thermometer is crucial to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.
Workflow for determining physical properties.
Significance in Research and Drug Development
-
Compound Identification: The melting and boiling points are benchmark physical constants used to confirm the identity of a synthesized or isolated compound by comparing experimental values to literature data.
-
Purity Assessment: In drug development, purity is paramount. A narrow melting point range serves as a quick and reliable indicator of the purity of a crystalline active pharmaceutical ingredient (API).
-
Process Development: Knowledge of the boiling point is essential for developing purification protocols such as distillation, especially for removing solvents or purifying liquid intermediates under vacuum to prevent thermal degradation.
-
Formulation Studies: The physical state (solid or liquid) of a compound at ambient and physiological temperatures, which is determined by its melting point, influences formulation strategies, solubility, and bioavailability.
References
- ETHYL 2-METHOXYBENZOYLFORM
- Experiment-1 Aim - To determine the melting point of given solid substance.
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Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-methoxybenzoylformate
Introduction: The Versatility of Ethyl 2-methoxybenzoylformate in Heterocyclic Chemistry
This compound is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring an α-keto ester functionality, allows for a range of chemical transformations, most notably in condensation reactions with dinucleophiles. The presence of the methoxy group on the benzoyl ring can also influence the electronic properties and reactivity of the molecule, offering opportunities for fine-tuning reaction pathways and the properties of the final products.
This guide provides detailed application notes and protocols for the synthesis of two important classes of heterocyclic compounds—quinoxalines and benzodiazepines—using this compound as a key starting material. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules.
Part 1: Synthesis of Quinoxaline Derivatives
The synthesis of quinoxalines is one of the most well-established applications of α-keto esters. The classical and most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as this compound.[1][7] This reaction is versatile and can be performed under various conditions, from refluxing in polar solvents to employing catalytic systems for milder and more efficient transformations.[1][8]
Reaction Mechanism: The Hinsberg Quinoxaline Synthesis
The reaction proceeds via the Hinsberg quinoxaline synthesis, a cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the more electrophilic ketone carbonyl of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system.
Diagram 1: Reaction Mechanism for Quinoxaline Synthesis
Caption: Mechanism of Hinsberg quinoxaline synthesis.
Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one
This protocol describes a general procedure for the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol (20 mL).
-
Addition of Reagents: To this solution, add this compound (1.0 eq).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup and Isolation: Upon completion of the reaction (typically 2-12 hours, depending on the conditions), the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3-(2-methoxyphenyl)quinoxalin-2(1H)-one.
Data Summary: Quinoxaline Synthesis Conditions
| Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 4 | 85 | [1] |
| Glacial Acetic Acid | Reflux | 2 | 90 | [8] |
| Iodine (cat.) in DMSO | 100 | 1 | 92 | [8] |
| Trifluoroacetic acid in MeCN | Room Temp | 6 | 88 | [9] |
Part 2: Synthesis of 1,5-Benzodiazepine Derivatives
The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with β-dicarbonyl compounds.[3][4] While this compound is an α-keto ester, its dicarbonyl nature allows for its application in the synthesis of benzodiazepine-like structures. The reaction typically proceeds under acidic or Lewis acid catalysis.
Plausible Reaction Mechanism
The proposed mechanism involves the initial reaction of one amino group of the o-phenylenediamine with the ketone carbonyl of this compound to form an enamine intermediate. The second amino group then attacks the ester carbonyl, leading to an intramolecular cyclization and the formation of the seven-membered benzodiazepine ring.
Diagram 2: Proposed Mechanism for 1,5-Benzodiazepine Synthesis
Caption: Proposed mechanism for benzodiazepine synthesis.
Experimental Protocol: Synthesis of 4-(2-methoxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
This protocol provides a general method for the synthesis of a 1,5-benzodiazepine derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Acetonitrile (or Toluene)
-
Catalyst (e.g., H-MCM-22, Yb(OTf)₃, or acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., H-MCM-22, 10 mol%).[4][5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by TLC.
-
Workup and Isolation: After completion, filter off the catalyst (if solid). The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 1,5-benzodiazepine derivative.
Data Summary: Catalysts for 1,5-Benzodiazepine Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| H-MCM-22 | Acetonitrile | Room Temp | 85-95 | [4][5] |
| Yb(OTf)₃ | Acetonitrile | Reflux | 80-90 | [4] |
| Acetic Acid | Ethanol | Reflux | 75-85 | [3] |
Workflow and Logical Relationships
The synthesis of these heterocyclic compounds from this compound follows a logical progression from readily available starting materials to valuable, complex molecules. The choice of reaction conditions and dinucleophile determines the final heterocyclic scaffold.
Diagram 3: Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-methoxybenzoylformate: A Versatile Building Block for the Synthesis of Bioactive Quinoxalin-2(1H)-ones
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds hold a position of paramount importance. Among these, the quinoxalin-2(1H)-one core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1][2]. The strategic functionalization of this core is key to modulating its therapeutic effects. Ethyl 2-methoxybenzoylformate emerges as a highly valuable and versatile building block for the efficient construction of 3-arylquinoxalin-2(1H)-one derivatives. Its unique structure, featuring an α-ketoester functionality adjacent to a methoxy-substituted phenyl ring, offers a direct and reliable route to novel compounds of significant pharmaceutical interest.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the significance of this synthetic strategy for researchers in organic synthesis and drug development.
Core Application: Synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one
The primary and most well-established application of this compound is its role as a precursor in the synthesis of quinoxalin-2(1H)-ones through condensation with o-phenylenediamines. This reaction provides a straightforward and atom-economical pathway to a diverse range of substituted quinoxalinones. The presence of the 2-methoxy group on the phenyl ring of the final product can significantly influence its biological activity and pharmacokinetic properties.
Reaction Principle: A Tale of Two Carbonyls
The synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine is a classic condensation reaction. The reaction hinges on the differential reactivity of the two carbonyl groups in the α-ketoester and the nucleophilic nature of the diamine. The mechanism proceeds through a series of well-defined steps:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic keto-carbonyl of this compound.
-
Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration and Tautomerization: Subsequent elimination of a molecule of water and ethanol, followed by tautomerization, yields the stable aromatic quinoxalin-2(1H)-one product.
The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Experimental Protocols
Protocol 1: Conventional Synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one
This protocol details a standard, reliable method for the synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one using conventional heating.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~5-10 mol%)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.1-0.2 M.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 75-90%
Protocol 2: Microwave-Assisted Synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (solvent and catalyst)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes). Note: The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and pour the contents into ice-cold water.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water to remove the acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Yield: 85-95%
Data Presentation
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave-Assisted) |
| Reaction Time | 2-4 hours | 10-20 minutes |
| Temperature | Reflux (approx. 78 °C in Ethanol) | 120-150 °C |
| Solvent | Ethanol | Glacial Acetic Acid |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid (acts as solvent and catalyst) |
| Typical Yield | 75-90% | 85-95% |
| Workup | Filtration/Concentration | Precipitation in water |
| Energy Input | Conventional Heating | Microwave Irradiation |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(2-methoxyphenyl)quinoxalin-2(1H)-one.
Mechanism of Quinoxalin-2(1H)-one Formation
Caption: Simplified mechanism for quinoxalin-2(1H)-one formation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published methods for the synthesis of quinoxaline derivatives[1]. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a robust and reliable transformation.
Self-Validating System:
-
Spectroscopic Confirmation: The identity and purity of the synthesized 3-(2-methoxyphenyl)quinoxalin-2(1H)-one can be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show the characteristic signals for the aromatic protons and carbons of the quinoxalinone and the 2-methoxyphenyl substituent.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O groups of the quinoxalinone ring.
-
-
Melting Point Determination: A sharp melting point is indicative of a pure compound and can be compared with literature values if available.
-
Chromatographic Purity: TLC and HPLC analysis can be used to assess the purity of the final product.
By employing these analytical methods, researchers can be confident in the identity and quality of their synthesized material, thus validating the success of the experimental protocol.
Conclusion and Future Outlook
This compound serves as a readily accessible and efficient building block for the synthesis of 3-(2-methoxyphenyl)quinoxalin-2(1H)-one and its derivatives. The straightforward condensation reaction with o-phenylenediamines, adaptable to both conventional and microwave-assisted conditions, provides high yields of the desired products. The resulting quinoxalinone scaffold, adorned with a 2-methoxyphenyl group, is a promising starting point for the development of novel therapeutic agents. Further derivatization of the quinoxalinone core can lead to the generation of libraries of compounds for screening against various biological targets, underscoring the strategic importance of this compound in modern drug discovery programs.
References
-
Thabit, M. G., et al. (2025). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. [Link]
-
Wang, F., et al. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. Organic Chemistry Portal. [Link]
-
Anonymous. (2017). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Semantic Scholar. [Link]
-
Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
-
Anonymous. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. [Link]
-
Anonymous. (2023). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dovepress. [Link]
-
Anonymous. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
-
Samanta, R. K., et al. (2022). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
-
Anonymous. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
Sources
The Strategic Conversion of Ethyl 2-Methoxybenzoylformate to Benzofuran-2-carboxylates: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of ethyl benzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry, utilizing ethyl 2-methoxybenzoylformate as a readily accessible starting material. We will delve into a robust two-step synthetic strategy, elucidating the mechanistic underpinnings of each transformation and providing detailed, field-proven protocols. This guide is designed to empower researchers to confidently execute this synthesis and adapt it for the creation of diverse benzofuran derivatives.
Introduction: The Significance of the Benzofuran Scaffold
Benzofurans are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties. Notably, benzofuran-2-carboxylic acid derivatives are crucial intermediates in the development of novel therapeutics targeting a range of diseases.[2] The synthetic route detailed herein offers a practical and efficient entry into this important class of compounds.
A Two-Step Approach: From Methoxybenzoylformate to Benzofuran
The conversion of this compound to ethyl benzofuran-2-carboxylate is strategically achieved through a two-step sequence:
-
O-Demethylation: The foundational step involves the selective cleavage of the methyl ether at the ortho position of the benzene ring to unveil a phenolic hydroxyl group. This transformation is critical as the hydroxyl group is essential for the subsequent cyclization.
-
Intramolecular Cyclization: The newly formed ethyl 2-hydroxybenzoylformate undergoes an intramolecular condensation reaction, leading to the formation of the furan ring fused to the benzene core.
This approach is predicated on well-established chemical principles and offers a reliable pathway to the desired benzofuran product.
Workflow Overview
The overall synthetic transformation can be visualized as follows:
Caption: A high-level overview of the two-step synthesis of ethyl benzofuran-2-carboxylate.
Part 1: O-Demethylation of this compound
The selective cleavage of the aryl methyl ether is paramount to the success of this synthetic route. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, particularly for the dealkylation of aryl ethers.[3]
Scientific Rationale
The mechanism of BBr₃-mediated demethylation involves the initial formation of a Lewis acid-base adduct between the electron-deficient boron atom of BBr₃ and the Lewis basic oxygen atom of the methoxy group.[4][5] This coordination weakens the carbon-oxygen bond of the methyl group, making it susceptible to nucleophilic attack by a bromide ion. The reaction proceeds via an SN2-type mechanism, resulting in the formation of methyl bromide and an aryloxy-dibromoborane intermediate, which upon aqueous workup, yields the desired phenol.[6]
Caption: The mechanistic pathway of BBr₃-mediated demethylation of an aryl methyl ether.
Experimental Protocol: O-Demethylation
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DCM (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath. The lower temperature is often preferred to control the exothermicity of the reaction.
-
Addition of BBr₃: Slowly add the BBr₃ solution in DCM (1.1 - 1.5 eq.) to the stirred solution of the starting material via the dropping funnel over 15-30 minutes. Maintain the temperature during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at the same temperature for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.
-
Work-up: Add water to the mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-hydroxybenzoylformate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and effectively solubilizes both the substrate and reagent. |
| Temperature | -78 °C to 0 °C | Controls the exothermic reaction and minimizes potential side reactions. |
| BBr₃ Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion of the starting material. |
| Quenching Agent | Methanol | Safely reacts with excess BBr₃. |
Part 2: Intramolecular Cyclization to Ethyl Benzofuran-2-carboxylate
With the phenolic hydroxyl group in place, the stage is set for the formation of the benzofuran ring through an intramolecular cyclization. This reaction is essentially a dehydration process that can be catalyzed by either acid or base.
Scientific Rationale
Under acidic conditions, the carbonyl oxygen of the α-keto group is protonated, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the resulting hemiacetal-like intermediate leads to the formation of the furan ring.
Alternatively, under basic conditions, the phenolic hydroxyl group is deprotonated to a more nucleophilic phenoxide, which then attacks the carbonyl carbon.
Experimental Protocol: Intramolecular Cyclization
Materials:
-
Ethyl 2-hydroxybenzoylformate
-
Toluene or Xylene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., sulfuric acid)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the ethyl 2-hydroxybenzoylformate (1.0 eq.) in toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water formed during the cyclization will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude ethyl benzofuran-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Toluene or Xylene | Allows for azeotropic removal of water at reflux temperatures. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | An effective acid catalyst for dehydration reactions. |
| Apparatus | Dean-Stark Trap | Facilitates the removal of water, driving the equilibrium towards product formation. |
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of ethyl benzofuran-2-carboxylate from this compound. By understanding the underlying mechanisms of both the O-demethylation and the intramolecular cyclization steps, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse library of substituted benzofurans, which are of significant interest in the field of drug discovery and development.
References
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Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
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Korich, A. L., et al. (2015). Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [Link]
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Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
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Ganguly, A. K., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Wikipedia. (n.d.). Demethylation. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Perkin rearrangement. In Wikipedia. Retrieved January 17, 2026, from [Link]
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- Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (18), 2585-2590.
- Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. SynOpen, 7(01), 8-16.
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Al-Said, M. S., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Molecules, 20(9), 16942-16954. [Link]
- Olofsson, K. M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(21), 5035.
- Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Journal of the Brazilian Chemical Society, 24(12), 1966-1971.
- Gui, L., et al. (2014). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. RSC Advances, 4(94), 52251-52255.
-
Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(39), 35489-35528. [Link]
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Benzo[4][7]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (2019). ResearchGate.
- Chan, P. Q., et al. (2018). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N′-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. Asian Journal of Organic Chemistry, 7(4), 707-710.
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Chan, P. Q., et al. (2018). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N′-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. UM Research Repository. [Link]
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Focken, T., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(1), 125-127. [Link]
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Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [Link]
- Khan, M. N. (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 213-219.
- Li, Y., et al. (2017). Tandem Nazarov cyclization–halovinylation of divinyl ketones under Vilsmeier conditions: synthesis of highly substituted cyclopentadienes.
-
Khodja, A. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]
-
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]
- Afonso, C. A. M., et al. (2010). Tandem 1,5-hydride shift/1,5-S,N-cyclization With Ethylene Extrusion of 1,3-oxathiolane-substituted Ketenimines and Carbodiimides. An Experimental and Computational Study. The Journal of Organic Chemistry, 75(11), 3625–3637.
- Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (2022).
- Zhou, J., et al. (2021). Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers, 8(12), 2915-2921.
- Waske, P. A., et al. (2007). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. Synlett, 2007(05), 0741-0752.
- Novikov, R. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(1), 199.
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Application Notes and Protocols for the Reduction of Ethyl 2-methoxybenzoylformate
Abstract
This document provides a comprehensive guide for the selective reduction of the α-keto group in ethyl 2-methoxybenzoylformate to yield ethyl 2-hydroxy(2-methoxyphenyl)acetate. The protocol herein details a robust and efficient method utilizing sodium borohydride as the reducing agent. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The causality behind experimental choices, safety protocols, and detailed analytical procedures for reaction monitoring and product characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
The reduction of α-keto esters is a fundamental transformation in organic synthesis, providing access to α-hydroxy esters, which are valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals and natural products. This compound serves as a key starting material, and its selective reduction to ethyl 2-hydroxy(2-methoxyphenyl)acetate is a critical step in various synthetic pathways.
This application note focuses on the use of sodium borohydride (NaBH₄) for this transformation. Sodium borohydride is a mild and selective reducing agent, ideally suited for the reduction of aldehydes and ketones.[1][2] Its chemoselectivity allows for the reduction of the keto group in the presence of the ester functionality, which is generally unreactive towards NaBH₄ under standard conditions. This inherent selectivity simplifies the experimental procedure and purification process, making it an attractive choice for both academic and industrial laboratories.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous work-up, yields the desired secondary alcohol. The methoxy substituent on the aromatic ring can influence the electronic properties of the carbonyl group, but does not interfere with the desired reduction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the reduction of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) tank and UV lamp
-
Glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 2-methoxybenzoylformate in the Multi-Component Synthesis of Quinoxaline Scaffolds
Introduction: The Power of Multi-Component Reactions and the Quinoxaline Core
In the landscape of modern drug discovery and development, multi-component reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple starting materials.[1][2] These one-pot syntheses are invaluable tools for medicinal chemists.[3] Among the privileged heterocyclic scaffolds readily accessible through such strategies, the quinoxaline core is of paramount importance. Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point of extensive research.[1][4][5]
This application note details the utility of Ethyl 2-methoxybenzoylformate, an α-keto ester, as a key building block in a robust multi-component reaction for the synthesis of highly substituted quinoxaline derivatives. The reaction involves the condensation of an ortho-diamine, such as o-phenylenediamine, with an α-dicarbonyl compound, in this case, this compound. This approach provides a direct and efficient route to a diverse range of quinoxaline structures with significant potential for further pharmacological evaluation.
The Chemistry: A Versatile Condensation Reaction
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a well-established and versatile method.[6][7] this compound serves as an excellent 1,2-dicarbonyl equivalent, with the ketone and ester functionalities providing reactive sites for condensation with the two amino groups of the o-diamine. The reaction proceeds through a cyclocondensation mechanism, typically under acidic or thermal conditions, to afford the stable aromatic quinoxaline ring system. The 2-methoxy substituent on the benzoyl group can influence the electronic properties and conformation of the final product, potentially modulating its biological activity.
Reaction Mechanism
The generally accepted mechanism for this transformation is a two-step process:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of this compound, followed by dehydration to form an imine intermediate.
-
Cyclization and Aromatization: The second amino group then undergoes an intramolecular cyclization by attacking the ester carbonyl. Subsequent elimination of ethanol and aromatization leads to the formation of the stable quinoxaline ring.
Various catalysts, including Brønsted and Lewis acids, can be employed to facilitate this reaction.[8][9] The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Visualizing the Synthesis
Experimental Workflow
Caption: The key steps in the formation of the quinoxaline ring.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine using Zeolite Y as a reusable, heterogeneous catalyst. [8] Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Water
-
Zeolite NaY (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and o-phenylenediamine (1 mmol).
-
Add ethanol (15 mL) and water (5 mL) to the flask.
-
Add Zeolite NaY (5 wt. %) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds, which can be adapted for this compound.
| Parameter | Condition | Rationale & Insights |
| Catalyst | Zeolite Y, (NH4)6Mo7O24·4H2O, Pyridine | Heterogeneous catalysts like Zeolite Y offer ease of separation and reusability. [8]Molybdate catalysts can be effective in aqueous solvent systems. Pyridine can catalyze the reaction at room temperature. [10] |
| Solvent | Ethanol/Water, THF, Acetic Acid | A mixture of ethanol and water is an environmentally benign choice and can facilitate the dissolution of reactants. THF is suitable for reactions catalyzed by organic bases like pyridine. [10]Acetic acid can serve as both a solvent and a Brønsted acid catalyst. [11] |
| Temperature | Room Temperature to Reflux | Many catalytic systems allow the reaction to proceed efficiently at room temperature. [8][10]In some cases, heating to reflux may be necessary to increase the reaction rate. [11] |
| Reaction Time | Minutes to Hours | The reaction time is dependent on the specific substrates, catalyst, and temperature. Microwave-assisted synthesis can significantly reduce reaction times. |
Conclusion and Future Perspectives
The multi-component synthesis of quinoxalines using this compound is a highly efficient and versatile method for accessing a wide array of potentially bioactive molecules. The operational simplicity, mild reaction conditions, and the ability to introduce molecular diversity through variations in the o-diamine component make this an attractive strategy for drug discovery programs. Further exploration of different catalytic systems and the investigation of the pharmacological properties of the resulting novel quinoxaline derivatives are promising avenues for future research.
References
-
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
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- Narsaiah, B., & Kumar, P. S. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Villalón, C. M., et al. (1996). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 423-430.
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
- Saidi, I., et al. (2011). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
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- Neochoritis, C. G., et al. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews.
- Reyes-Gutiérrez, P. E., et al. (2021). Keto-Enol Tautomerism in Passerini and Ugi Adducts. MDPI.
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- Burke, M. D., & Schreiber, S. L. (2004). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
-
Ren, Z.-G., et al. (2017). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calixa[12]rene complex. Journal of Molecular Catalysis A: Chemical, 426, 113-119.
- Rawat, M., & Singh, M. S. (2016). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis.
- Deshmukh, M. B., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Zare, A., et al. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- Sharma, P., & Kumar, A. (2014). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 6(5), 1-13.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Pharmacological activities displayed by quinoxaline-based molecules.
- Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13343-13374.
- AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A C
- Synthesis of quinoxaline using o-phenylenediamine with various diketone...
- Multicomponent reactions.
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (2020). MDPI.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Gancarz, M., & Gancarz, R. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates.
- The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.
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- Enantioselective synthesis of multi-nitrogen-containing heterocycles using azoalkenes as key intermediates.
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing.
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Application Notes & Protocols: Ethyl 2-methoxybenzoylformate in the Synthesis of Pharmaceutical Intermediates
<
Introduction: The Strategic Importance of Ethyl 2-methoxybenzoylformate
This compound, a versatile α-ketoester, has emerged as a critical building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its unique structural features, namely the methoxy-substituted phenyl ring and the reactive α-ketoester moiety, allow for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity profile makes it an invaluable precursor for the construction of complex heterocyclic scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, key reactions, and specific protocols for the preparation of important pharmaceutical intermediates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7335-26-4 | [5] |
| Molecular Formula | C10H10O4 | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | > 93 °C / > 199.4 °F | [5] |
| Flash Point | > 93 °C / > 199.4 °F | [5] |
| Solubility | Soluble in many organic solvents. | [5] |
Safety and Handling:
This compound is a combustible liquid and should be handled with appropriate care.[7] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[5] Store the compound in a well-ventilated place and keep the container tightly closed.[8] During handling, wear protective gloves, clothing, and eye/face protection.[5] In case of fire, use CO2, dry chemical, or foam to extinguish.[5] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[5][7][8]
Core Synthetic Applications and Mechanistic Insights
The reactivity of this compound is centered around the electrophilic nature of the two carbonyl carbons and the potential for enolate formation. This allows for its participation in a range of synthetically valuable transformations.
Synthesis of Oxindole Scaffolds
Oxindoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][9][10] this compound can serve as a key precursor in the synthesis of substituted oxindoles through various synthetic strategies.
One common approach involves the condensation of this compound with anilines, followed by an intramolecular cyclization. The methoxy group can influence the regioselectivity of the cyclization and can be a handle for further functionalization.
Diagram 1: Generalized Synthesis of Oxindoles
Caption: General workflow for oxindole synthesis.
A key advantage of this approach is the ability to introduce diversity at multiple points in the molecular scaffold by varying the substituents on both the this compound and the aniline starting materials.
Protocol 1: Synthesis of a Substituted Oxindole Intermediate
Objective: To synthesize a 3-substituted-3-hydroxyoxindole derivative as a precursor for more complex pharmaceutical targets.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the substituted aniline (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired oxindole intermediate.
Causality: The acid catalyst facilitates the initial condensation between the aniline and the ketone of the ketoester. The subsequent intramolecular cyclization is driven by the formation of a stable five-membered ring.
Synthesis of β-Keto Esters
β-Keto esters are versatile intermediates in organic synthesis, readily undergoing alkylation, acylation, and decarboxylation reactions.[11] this compound can be transformed into various β-keto esters, which are valuable precursors for a range of pharmaceutical compounds.
Diagram 2: Transformation to β-Keto Esters
Caption: Synthesis of β-keto esters.
Protocol 2: Synthesis of a β-Keto Ester via Claisen Condensation
Objective: To synthesize a β-keto ester intermediate for potential use in the synthesis of anti-inflammatory or anti-viral agents.
Materials:
-
This compound
-
Anhydrous ester (e.g., ethyl acetate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add a mixture of this compound (1 equivalent) and the anhydrous ester (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting β-keto ester by vacuum distillation or column chromatography.
Causality: The strong base deprotonates the α-carbon of the ester, generating an enolate which then acts as a nucleophile, attacking the ketone carbonyl of the this compound.
Role in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The reactivity of this compound makes it an excellent substrate for various MCRs, leading to the rapid generation of diverse chemical libraries for drug discovery.[12][13]
Diagram 3: Multi-component Reaction Strategy
Caption: MCRs for rapid library synthesis.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to participate in a wide range of chemical transformations, including the construction of key heterocyclic scaffolds like oxindoles, underscores its importance in modern drug discovery and development.[1][3] The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent effectively. Future research will likely focus on developing novel, more efficient, and stereoselective transformations involving this compound, further expanding its utility in the synthesis of next-generation therapeutics.
References
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Ashenhurst, J. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Methanesulfonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Scalable Synthesis of High-Value Derivatives from Ethyl 2-methoxybenzoylformate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methoxybenzoylformate is a versatile α-ketoester that serves as a pivotal starting material for a diverse array of complex organic molecules. Its unique structure, featuring adjacent ketone and ester functionalities, allows for selective transformations to produce high-value derivatives such as α-hydroxy esters, α-amino esters, tertiary alcohols, and complex heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and drug development. This guide provides detailed, scalable protocols for several key transformations, emphasizing the underlying chemical principles, safety considerations, and strategies for process optimization.
Introduction: The Versatility of an α-Ketoester
This compound is an attractive building block due to the differential reactivity of its two carbonyl groups. The ketone is more electrophilic and susceptible to nucleophilic attack by organometallics and reducing agents, while the ester is less reactive. This reactivity difference allows for precise chemical modifications. Furthermore, the 2-methoxy-substituted phenyl ring can participate in various aromatic substitution reactions and influences the electronic properties of the carbonyl groups. This document outlines reliable and scalable methods for the synthesis of key derivatives, providing a technical foundation for laboratory and pilot-scale production.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.
This compound Specifics:
-
Hazards: Combustible liquid. May be harmful if swallowed or inhaled. Causes skin and eye irritation.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[2] Keep away from heat, sparks, and open flames.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place. The material can be moisture-sensitive.[4]
General Reaction Safety:
-
Inert Atmosphere: Reactions involving highly reactive intermediates like Grignard reagents must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.[5]
-
Temperature Control: Many of the described reactions are exothermic. Always have an ice-water bath readily available to control the reaction temperature, especially during the addition of reagents.[5]
-
Quenching: Quenching reactions, especially those involving metal hydrides or organometallics, should be performed slowly and at low temperatures (e.g., 0 °C) to manage the exothermic release of gases.
Synthetic Pathways and Key Transformations
The following diagram illustrates the primary synthetic routes from this compound that are detailed in this guide.
Caption: Key synthetic transformations of this compound.
Detailed Application Protocols
Protocol 4.1: Selective Ketone Reduction to Ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate
This protocol details the selective reduction of the ketone functionality to a secondary alcohol, yielding an α-hydroxy ester, a common pharmacophore. Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for this transformation.
Causality & Expertise: While NaBH₄ does not typically reduce esters, its reactivity is sufficient for the more electrophilic ketone.[6] The reaction is performed at a low temperature initially to control the exothermic reaction between NaBH₄ and the methanol solvent, then allowed to warm to ensure the reaction goes to completion.[7] For large-scale synthesis, catalytic transfer hydrogenation offers a more efficient and controlled alternative.[1][3]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 208.21 | 10.41 g | 50.0 | 1.0 |
| Methanol (MeOH) | 32.04 | 150 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.13 g | 30.0 | 0.6 |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (150 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add Sodium Borohydride (0.6 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl (aq). b. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. c. Add 100 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, shake, and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 50 mL). e. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil can be purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield Ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate as a clear oil.
Protocol 4.2: Grignard Reaction for C-C Bond Formation
This protocol describes the addition of a Grignard reagent to the keto-ester. The Grignard reagent will attack the ketone first, but an excess is used as it will also react with the ester to form a tertiary alcohol.[8][9] This method is a powerful tool for building molecular complexity.
Causality & Expertise: Strict anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.[5][10] Diethyl ether or THF are used as they are aprotic and solvate the magnesium complex.[5] The reaction mechanism involves two additions of the Grignard reagent to first form a ketone intermediate (by displacing the ethoxy group of the ester) which is then immediately attacked by a second equivalent to form the tertiary alcohol.[8]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Magnesium turnings | 24.31 | 1.82 g | 75.0 | 3.0 |
| Methyl Iodide | 141.94 | 4.7 mL (10.64 g) | 75.0 | 3.0 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |
| This compound | 208.21 | 5.21 g | 25.0 | 1.0 |
Step-by-Step Protocol:
-
Grignard Preparation: a. Assemble a flame-dried three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (3.0 eq) to the flask. c. Add a solution of methyl iodide (3.0 eq) in 50 mL of anhydrous diethyl ether to the dropping funnel. d. Add ~5 mL of the methyl iodide solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask or add a small crystal of iodine. e. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, stir for 30 minutes.
-
Reaction: a. Prepare a solution of this compound (1.0 eq) in 50 mL of anhydrous diethyl ether. b. Cool the prepared Grignard reagent to 0 °C and add the substrate solution dropwise via the dropping funnel. c. After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: a. Cool the flask to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography to yield the corresponding tertiary alcohol.
Protocol 4.3: Reductive Amination for α-Amino Ester Synthesis
This protocol converts the ketone into an amine via an imine intermediate, which is then reduced in situ. This is a highly valuable transformation for synthesizing derivatives of α-amino acids.
Causality & Expertise: The reaction is typically performed in one pot. First, the ketone condenses with a primary amine to form an imine, often catalyzed by a weak acid.[11] The reducing agent, sodium triacetoxyborohydride (STAB), is then added. STAB is preferred over NaBH₄ for reductive aminations because it is less basic, milder, and does not reduce the starting ketone as readily, allowing the imine to form first.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 208.21 | 5.21 g | 25.0 | 1.0 |
| Benzylamine | 107.15 | 2.7 mL (2.68 g) | 25.0 | 1.0 |
| Dichloroethane (DCE) | 98.96 | 100 mL | - | - |
| Acetic Acid | 60.05 | 0.14 mL | 2.5 | 0.1 |
| Sodium Triacetoxyborohydride | 211.94 | 7.95 g | 37.5 | 1.5 |
Step-by-Step Protocol:
-
To a 250 mL flask, add this compound (1.0 eq), benzylamine (1.0 eq), and dichloroethane (100 mL).
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Work-up: a. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate. b. Stir vigorously for 30 minutes until gas evolution ceases. c. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify by column chromatography to isolate the desired α-amino ester derivative.
Protocol 4.4: Multi-Component Synthesis of Substituted Imidazoles
This protocol leverages the 1,2-dicarbonyl-like nature of the starting material in a one-pot, multi-component reaction to build a complex heterocyclic core, demonstrating an efficient and atom-economical approach.
Causality & Expertise: This reaction, a variation of the Radziszewski imidazole synthesis, condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (from ammonium acetate) to form a tri-substituted imidazole.[12] Microwave irradiation is often used to accelerate the reaction, but conventional heating also works, making the protocol scalable.[12]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 208.21 | 2.08 g | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.02 mL (1.06 g) | 10.0 | 1.0 |
| Ammonium Acetate | 77.08 | 7.71 g | 100.0 | 10.0 |
| Acetic Acid | 60.05 | 20 mL | - | - |
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a large excess of ammonium acetate (10.0 eq).
-
Add glacial acetic acid (20 mL) as the solvent.
-
Heat the mixture to reflux (approx. 118 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. b. Slowly neutralize the mixture with a concentrated aqueous solution of ammonium hydroxide until it is basic (pH ~8-9). c. The product will often precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water. d. If the product is an oil, extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: The crude product (solid or oil from extraction) can be recrystallized (e.g., from ethanol/water) or purified by column chromatography to yield the highly substituted imidazole derivative.
Process Scaling & Optimization Workflow
Scaling up laboratory procedures requires careful consideration of mass and heat transfer, reagent addition rates, and purification methods.
Caption: Workflow for scaling chemical synthesis from laboratory to production.
Key Scaling Considerations:
-
Heat Management: Reactions that are easily cooled with an ice bath in the lab may generate significant exotherms at scale, requiring a jacketed reactor with active cooling.
-
Purification: Large-scale column chromatography is expensive and inefficient. Developing a robust crystallization or distillation procedure at the pilot scale is critical for economic viability.
-
Reagent Stoichiometry: At scale, minimizing the excess of expensive or hazardous reagents is crucial. Optimization studies should be performed to find the ideal balance between reaction completion and reagent cost.
References
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Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate Discussion on Chemoselective reductions with sodium borohydride. (n.d.). Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-methoxybenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis of this compound
The primary route for synthesizing this compound is the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction involves the formation of an acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho, para-directing activator, leading predominantly to the formation of the para-substituted product, Ethyl 4-methoxybenzoylformate, and the ortho-substituted product, this compound. Controlling the regioselectivity to favor the ortho product can be a significant challenge.
This guide will address common issues encountered during this synthesis, providing you with the knowledge to optimize your reaction conditions and achieve higher yields of the desired this compound.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
A diminished or complete lack of product formation is a frequent problem. The underlying causes can often be traced back to the reagents or the reaction setup.
| Possible Cause | Underlying Science | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Aluminum chloride is highly hygroscopic and reacts with moisture to form inactive aluminum hydroxide species. This deactivates the catalyst, preventing the formation of the essential acylium ion electrophile. | Use a fresh, unopened container of anhydrous aluminum chloride. If the container has been opened previously, consider opening a new one or properly storing the existing one in a desiccator. Ensure all glassware is thoroughly oven-dried before use. |
| Presence of Water in the Reaction | Water will preferentially react with the Lewis acid catalyst and can also hydrolyze the ethyl oxalyl chloride starting material. | Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The Friedel-Crafts acylation has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be exceedingly slow, leading to low conversion. | While the reaction is often started at low temperatures (0-5 °C) to control the initial exothermic reaction, it may be necessary to allow the reaction to warm to room temperature or even apply gentle heating to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. |
| Insufficient Reaction Time | Chemical reactions require a certain amount of time to reach completion. If the reaction is stopped prematurely, a significant portion of the starting materials will remain unreacted. | Monitor the reaction progress using TLC. The reaction is complete when the starting material spot (anisole) is no longer visible. Reaction times can vary depending on the scale and specific conditions but typically range from a few hours to overnight. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
The formation of a mixture of ortho and para isomers is a common challenge due to the directing effect of the methoxy group on the anisole ring.
| Possible Cause | Underlying Science | Recommended Solution |
| Reaction Temperature | The ratio of ortho to para isomers can be temperature-dependent. At higher temperatures, the reaction may favor the thermodynamically more stable para isomer. | Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to potentially favor the kinetically controlled ortho product. However, this may require longer reaction times. |
| Choice of Lewis Acid | The size and nature of the Lewis acid can influence the steric hindrance around the ortho position, thereby affecting the ortho/para ratio. | While AlCl₃ is common, experimenting with other Lewis acids such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) may alter the regioselectivity. |
| Solvent Effects | The solvent can influence the solvation of the transition state, which in turn can affect the regioselectivity of the reaction. | Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Investigating the use of other non-polar or weakly polar solvents might provide a more favorable ortho/para ratio. |
Issue 3: Presence of Impurities and Byproducts
The formation of unwanted side products can complicate purification and reduce the overall yield of the desired product.
| Possible Cause | Underlying Science | Recommended Solution |
| Di-acylation of Anisole | Although the acyl group is deactivating, the methoxy group is strongly activating. Under forcing conditions, a second acylation can occur on the product, leading to di-acylated byproducts. | Use a stoichiometric excess of anisole relative to ethyl oxalyl chloride. This will increase the probability of the acylating agent reacting with the starting material rather than the product. |
| Hydrolysis of Ethyl Oxalyl Chloride | If moisture is present, ethyl oxalyl chloride can hydrolyze to oxalic acid and ethanol. | As mentioned previously, ensure strictly anhydrous conditions throughout the experiment. |
| Decomposition of Product during Workup | The product, an ester, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during the workup. | Perform the aqueous workup at low temperatures (e.g., with an ice bath). Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for this reaction?
A1: A common starting point is a slight excess of the Lewis acid catalyst (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent (ethyl oxalyl chloride). Anisole is often used in a larger excess (e.g., 2 to 3 equivalents) to minimize di-acylation and serve as a solvent in some cases. However, the optimal ratios may need to be determined empirically for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (anisole) and the products (ortho and para isomers). The disappearance of the anisole spot indicates the completion of the reaction.
Q3: What is the best method for purifying the final product?
A3: After an aqueous workup to remove the Lewis acid and any water-soluble byproducts, the crude product, which will be a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the required purity of the final product.
Q4: Can I use a different Lewis acid instead of aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) can be used.[1] The reactivity and regioselectivity of the reaction may vary with different catalysts. It is advisable to consult the literature for specific examples or to perform small-scale screening experiments to identify the best catalyst for your needs.
Q5: What are the key safety precautions to take during this synthesis?
A5: The Friedel-Crafts acylation involves several hazardous materials. Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Ethyl oxalyl chloride is a corrosive and moisture-sensitive liquid. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol provides a step-by-step method for the laboratory-scale synthesis of this compound.
Materials:
-
Anisole (freshly distilled)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anisole (2.0 eq.) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition of anisole, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the ortho and para isomers.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation of anisole to form this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with your synthesis.
Caption: Troubleshooting workflow for synthesis.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (1964).
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Prakash, G. K. S., & Mathew, T. (2010). Friedel–Crafts Acylation. In Name Reactions for Homologation-Part I (pp. 1-46). John Wiley & Sons.
- Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(10), 455-477.
- He, Y., et al. (2005). A Novel and Efficient Method for the Synthesis of Aryl Ketones via Friedel–Crafts Acylation of Arenes with Carboxylic Acids. Synlett, 2005(11), 1779-1781.
- Cho, S. H., et al. (2006). Friedel–Crafts Acylation of Arenes with Carboxylic Acids Catalyzed by Zirconium(IV) Chloride. The Journal of Organic Chemistry, 71(25), 9037-9040.
- Kawada, A., et al. (1989). A Regioselective Friedel-Crafts Acylation of 1,3-Dimethoxybenzene. Bulletin of the Chemical Society of Japan, 62(3), 829-832.
-
A new synthesizing route for ethyl-2-(p-ethoxyphenyl) propenoate preparation was proposed, in which, the ethyl-2-(p-ethoxyphenyl) propenoate was synthesized from phenetole via Friedel-Crafts reaction and Wittig G reaction.[2]
Sources
Technical Support Center: Optimization of Ethyl 2-methoxybenzoylformate Synthesis
Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we move beyond generic protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Friedel-Crafts acylation of anisole (methoxybenzene) with ethyl oxalyl chloride (also known as ethyl chlorooxoacetate)[1][2][3]. The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most frequently employed due to its high activity[4][5]. The reaction involves the electrophilic attack of the acylium ion, generated from ethyl oxalyl chloride and AlCl₃, onto the electron-rich anisole ring.
Q2: Why is a stoichiometric amount of AlCl₃ catalyst often required for this reaction?
In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) does more than just activate the acylating agent. The product, this compound, is a ketone. The carbonyl oxygen of this product has lone pairs of electrons that form a stable complex with AlCl₃[6]. This complexation effectively sequesters the catalyst, removing it from the catalytic cycle. Therefore, at least a stoichiometric amount of AlCl₃ relative to the ketone product is necessary to drive the reaction to completion[6][7].
Q3: My primary product is Ethyl 4-methoxybenzoylformate (the para-isomer). How can I improve the yield of the desired ortho-isomer?
This is the central challenge in this synthesis. The methoxy group of anisole is an ortho-, para-directing activator. The para position is sterically less hindered, making it the kinetically and often thermodynamically favored site of attack. Optimizing for the ortho product requires careful control of reaction conditions. Key factors that can influence the ortho/para ratio include:
-
Temperature: Lower temperatures often favor the ortho isomer.
-
Solvent: The choice of solvent can influence the steric environment and the reactivity of the electrophile.
-
Catalyst: While AlCl₃ is common, other Lewis acids or even solid acid catalysts like zeolites can offer different selectivity profiles[8][9].
Q4: Are there "greener" or more sustainable alternatives to traditional Lewis acids like AlCl₃?
Yes, significant research has focused on developing more environmentally benign catalysts for Friedel-Crafts reactions.[10] These alternatives aim to reduce the large volumes of hazardous waste generated during the aqueous workup of reactions using stoichiometric AlCl₃.[10] Promising options include:
-
Solid Acid Catalysts: Zeolites, such as H-Beta and H-ZSM5, are reusable and can be easily separated by filtration. Their shape-selective properties can also enhance selectivity for specific isomers.[8][9][10]
-
Metal Triflates: Lanthanide triflates are known for being water-tolerant and recyclable.[11]
-
Ionic Liquids: Imidazolium-based ionic liquids can be used to support the catalyst, facilitating reuse and improving reaction efficiency.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from problems with the catalyst or reagents.
Q: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields can typically be traced back to several key factors:
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. It reacts violently with any moisture in the reagents, solvent, or glassware, rendering it inactive.[6][7] Ensure all glassware is oven-dried, solvents are anhydrous, and a fresh, sealed bottle of AlCl₃ is used. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst: As detailed in the FAQs, the product forms a complex with AlCl₃. If you use a substoichiometric amount, the reaction will stall once all the catalyst is complexed.[6]
-
Poor Reagent Quality: The purity of both anisole and ethyl oxalyl chloride is critical. Impurities can react with the catalyst or interfere with the reaction pathway.[6] Ethyl oxalyl chloride can degrade over time, especially if exposed to moisture.[3][12]
-
Sub-optimal Temperature: While some acylations require heat, this specific reaction is highly exothermic.[13] Running the reaction at too high a temperature can lead to side reactions and decomposition, reducing the yield of the desired product.
Problem 2: Poor Regioselectivity (Dominance of Para-Isomer)
Q: I've confirmed product formation, but it's almost exclusively the para-isomer. How can I manipulate the conditions to favor the ortho product?
Favoring the sterically hindered ortho position requires a strategic approach.
Caption: A decision-tree workflow for optimizing ortho-selectivity.
| Parameter | Condition | Expected Effect on Ortho:Para Ratio | Rationale |
| Temperature | Decrease from RT to 0°C or lower | Increase | Lowering the thermal energy can enhance the kinetic preference for the ortho position, which can be influenced by preliminary coordination between the substrate's methoxy group and the Lewis acid. |
| Solvent | Change from Dichloromethane to Nitrobenzene | May Increase | A coordinating solvent can modulate the reactivity of the Lewis acid and the electrophile, potentially altering the transition state that leads to the ortho product. |
| Catalyst | Switch from AlCl₃ to FeCl₃ or ZnCl₂ | Variable | Catalysts like FeCl₃ are generally milder than AlCl₃.[8] This can change the electrophile's reactivity and steric bulk, impacting isomer distribution. |
Problem 3: Formation of Unexpected Byproducts
Q: My NMR spectrum is complex, showing more than just the two isomers. What other side reactions could be occurring?
Besides the para-isomer, several side reactions can complicate your product mixture.
-
Ether Cleavage: At elevated temperatures, AlCl₃ is harsh enough to cleave the methyl ether bond of anisole or the product. This leads to the formation of phenol or ethyl 2-hydroxybenzoylformate, which can further react or complicate purification.
-
Hydrolysis: If water is present during the reaction or, more commonly, during a poorly managed workup, the ester group of the product can be hydrolyzed to the corresponding carboxylic acid.
-
Di-acylation: While the first acyl group deactivates the ring, making a second acylation less favorable, it is not impossible under harsh conditions (high temperature, large excess of reagents).[6][14]
| Byproduct Name | Structure | Likely Cause | Mitigation Strategy |
| Ethyl 4-methoxybenzoylformate | para-isomer | Standard ortho-, para-direction of the methoxy group. | See "Problem 2" for optimization strategies. |
| Ethyl 2-hydroxybenzoylformate | OH group instead of OCH₃ | Lewis acid-mediated ether cleavage. | Maintain low reaction temperatures (e.g., 0-5°C). Avoid prolonged reaction times. |
| 2-Methoxybenzoylformic acid | COOH instead of COOEt | Ester hydrolysis during aqueous workup. | Perform workup at low temperatures, use dilute acid, and minimize contact time between aqueous and organic layers. |
Experimental Protocol: Optimized Synthesis
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Safety Precautions: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
1. Reagent Preparation and Setup:
- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
- Set up a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.
- Charge the flask with anhydrous aluminum chloride (1.1 eq).
- Add anhydrous dichloromethane (DCM) as the solvent. Cool the slurry to 0°C in an ice-water bath.
2. Reaction Execution:
- In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 eq) and anisole (1.05 eq) in anhydrous DCM.
- Add the anisole/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The mixture will typically turn deep orange or red.[13]
- After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
3. Workup and Quenching:
- Once the reaction is complete, cool the flask in a larger ice bath.
- Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform this step slowly to control the quench.
- Continue stirring until the ice has melted and the orange color dissipates, indicating the decomposition of the aluminum complex.[13]
4. Extraction and Purification:
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Combine the organic layers and wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the ortho and para isomers.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- ResearchGate. Friedel Crafts Acylation of Anisole With Modified Zeolites.
- Benchchem. Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- Benchchem. Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
- Smolecule. Buy ethyl oxalyl monochloride | 4755-77-5.
- ThaiScience. The Catalytic Investigation of Supported Imidazolium-chloroaluminate (AlCl -ILs) in Friedel-Craft Acylation of Anisole.
- Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?.
- Guidechem. Ethyl oxalyl chloride 4755-77-5 wiki.
- OC-TV. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- CymitQuimica. CAS 4755-77-5: Ethyl oxalyl chloride.
- ChemBK. Ethyl oxalyl monochloride.
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- 1. Buy ethyl oxalyl monochloride | 4755-77-5 [smolecule.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. scirp.org [scirp.org]
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- 12. chembk.com [chembk.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Ethyl 2-methoxybenzoylformate
Welcome to the technical support center for the purification of Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles for effective problem-solving.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question 1: After my synthesis, the crude product is a dark-colored oil. What is the likely cause, and how should I proceed with purification?
Answer: The dark coloration in your crude this compound is likely due to the presence of polymeric or other high-molecular-weight byproducts formed during the synthesis. The specific cause can depend on the synthetic route employed, but common culprits include side reactions involving starting materials or intermediates, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases).
Recommended Action:
-
Initial Work-up: Before attempting more advanced purification, perform a standard aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base such as a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate and concentrate it under reduced pressure. This initial clean-up can significantly reduce the impurity load.
-
Decolorization: If the color persists after the work-up, you can try a decolorization step. Dissolve the crude product in a minimal amount of a suitable solvent and add a small amount of activated carbon. Stir the mixture for a short period (15-30 minutes) and then filter it through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.
-
Purification Strategy: After these initial steps, proceed with either column chromatography or recrystallization as detailed in the protocols below.
Question 2: I am seeing multiple spots on my TLC plate when analyzing my crude this compound. How do I identify my product and choose a suitable solvent system for column chromatography?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. To identify your product, you can use a co-spotting technique. Spot your crude mixture in one lane, a standard of your starting material in another, and a co-spot of both in a third lane. If a pure standard of this compound is available, use it as a reference. The spot corresponding to your product should be distinct from the starting material.
For selecting a solvent system for column chromatography, the goal is to find a mobile phase that provides a good separation between your product and the impurities. A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your target compound. Based on the structure of this compound, a good starting point for a solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.
Recommended Solvent Systems for TLC and Column Chromatography:
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | Good starting point for separating moderately polar compounds like this compound from non-polar impurities. |
| Dichloromethane | Medium | Can be effective if the impurities have very different polarities. |
| 1-5% Methanol in Dichloromethane | Medium to High | Useful for eluting more polar impurities after the product has been collected. |
Question 3: My yield of this compound is low after column chromatography. What are the possible reasons, and how can I improve it?
Answer: Low yield after column chromatography can be attributed to several factors:
-
Improper Solvent System: If the mobile phase is too polar, your product may elute too quickly along with impurities, leading to mixed fractions and loss of product during their separation. Conversely, if the mobile phase is not polar enough, your product may not elute from the column at all.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and overlapping bands, resulting in the collection of impure fractions and subsequent loss of product.
-
Product Degradation on Silica Gel: While less common for this specific compound, some organic molecules can degrade on the acidic surface of silica gel.
-
Loss during Work-up: Product can be lost during the extraction and washing steps if the partitioning between the organic and aqueous layers is not optimal.
Troubleshooting Steps:
-
Optimize your Solvent System: Use TLC to carefully select a solvent system that gives your product an Rf of 0.2-0.3 and good separation from impurities.
-
Proper Column Loading: As a general guideline, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Check for Degradation: If you suspect degradation on silica, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column.
-
Efficient Extraction: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
What is the most effective method for purifying this compound on a large scale?
For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography.[1] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]
How do I choose a suitable solvent for the recrystallization of this compound?
The principle of "like dissolves like" is a good starting point. Since this compound is an ester with aromatic character, solvents with moderate polarity are often good candidates. A common strategy is to use a solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[3]
Recommended Recrystallization Solvents:
| Solvent/Solvent Pair | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.[4] |
| Ethyl Acetate/Hexane | The compound should be soluble in ethyl acetate, and the addition of hexane can decrease the solubility and promote crystal formation. |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds, and hexane can act as the anti-solvent. |
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The presence of unexpected signals in the spectrum can indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting and quantifying impurities. A pure sample should ideally show a single peak.[5]
-
Gas Chromatography (GC): GC can also be used for purity assessment, especially for volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.
What are the potential impurities I should be aware of during the synthesis and purification of this compound?
The potential impurities will depend on the synthetic route. However, some common impurities could include:
-
Starting Materials: Unreacted 2-methoxybenzoic acid or its corresponding acid chloride.
-
Byproducts of Esterification: If using an acid-catalyzed esterification, byproducts from side reactions of the alcohol or the starting acid could be present.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Hydrolysis Product: 2-methoxybenzoylformic acid, if the ester is exposed to acidic or basic conditions for a prolonged period.
How should I store purified this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying small to medium quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20% ethyl acetate in hexane. The ideal system will give your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying larger quantities of solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the "good" solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved.
-
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
If using a single solvent, allow the hot, saturated solution to cool slowly to room temperature.
-
If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Isolation of Crystals:
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
IV. Visualization of Workflows
Purification Workflow Decision Tree
This diagram illustrates a logical approach to selecting the appropriate purification technique for this compound.
Sources
Troubleshooting common issues in Ethyl 2-methoxybenzoylformate reactions
Welcome to the technical support center for Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile α-ketoester. Here, we synthesize technical accuracy with field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound in reactions with nucleophiles?
This compound possesses two primary electrophilic sites: the ester carbonyl carbon and the ketone carbonyl carbon. The reactivity at these sites is influenced by the nature of the nucleophile and the reaction conditions. Generally, strong, "hard" nucleophiles will preferentially attack the more reactive ester carbonyl, leading to amidation or transesterification, while softer nucleophiles or specific catalytic conditions might favor reaction at the keto group.
Q2: My reaction of this compound with a primary amine is giving a low yield of the desired amide. What are the most likely causes?
Low yields in the amidation of this compound are often attributed to several factors:
-
Insufficient reaction temperature: Direct amidation of esters often requires elevated temperatures to proceed at a reasonable rate.
-
Steric hindrance: Bulky amines or the ortho-methoxy group on the benzoyl ring can sterically hinder the approach of the nucleophile.
-
Side reactions: Competing reactions at the keto-carbonyl or enamine formation can consume starting materials and reduce the yield of the desired amide.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester, especially under basic or acidic conditions, forming the corresponding carboxylic acid which may not react under the same conditions.
Q3: Can I use a base to catalyze the amidation of this compound?
Yes, a base can be employed to deprotonate the amine, increasing its nucleophilicity. However, the choice of base is critical. Strong, non-nucleophilic bases are generally preferred. The use of strong nucleophilic bases like hydroxides can lead to unwanted saponification (hydrolysis) of the ester.
Q4: How can I monitor the progress of my reaction involving this compound?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the reaction. For TLC, a stain that visualizes carbonyl compounds (like 2,4-dinitrophenylhydrazine) can be helpful. LC-MS is particularly useful for identifying the desired product and any side products by their mass-to-charge ratio.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered in reactions involving this compound.
Issue 1: Low or No Yield of the Desired Amide Product
A low yield of the target amide is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | Direct amidation of esters is often a slow process at room temperature. The activation energy for the nucleophilic acyl substitution may not be overcome. | Gradually increase the reaction temperature in increments of 10-20 °C. Refluxing in a suitable solvent (e.g., toluene, xylene) is often effective. |
| Poor Nucleophilicity of the Amine | The amine may not be sufficiently nucleophilic to attack the ester carbonyl, especially if it is sterically hindered or has electron-withdrawing groups. | Consider using a less sterically hindered amine if possible. The addition of a non-nucleophilic base (e.g., DBU, DIPEA) can deprotonate the amine and increase its nucleophilicity. |
| Steric Hindrance | The ortho-methoxy group on the benzoyl ring and bulky substituents on the amine can impede the nucleophilic attack on the ester carbonyl. | Prolong the reaction time and/or increase the temperature. If possible, use a less sterically hindered amine. |
| Hydrolysis of the Ester | The presence of moisture in the reactants or solvent can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which will not react under the same conditions to form the amide. α-keto esters can be susceptible to hydrolysis.[1][2] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Catalyst Inefficiency or Absence | For less reactive amines, a catalyst may be necessary to facilitate the reaction.[3][4] | Consider adding a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZrCl₄) or employing a catalytic amount of a strong non-nucleophilic base. |
Experimental Protocol: Catalytic Amidation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent (e.g., toluene).
-
Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄, 10 mol%) or a strong non-nucleophilic base (e.g., DBU, 20 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (for Lewis acid catalysis) or water (for base catalysis).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Unexpected Side Products
The presence of the α-keto group introduces the possibility of side reactions.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Enamine | Secondary amines can react with the ketone carbonyl to form an enamine.[5][6] Primary amines can also form imines, which can then tautomerize. | If the desired reaction is amidation, use a primary amine. If a secondary amine is required, consider protecting the keto group prior to the amidation reaction. Lowering the reaction temperature may also disfavor enamine formation. |
| α-Hydroxy Amide | The amine may attack the keto carbonyl, followed by reduction of the resulting imine or hemiaminal under certain conditions. Alternatively, if a reducing agent is present, the keto group could be reduced to a hydroxyl group. | Ensure the reaction is carried out under non-reducing conditions. To favor amidation, use conditions that activate the ester carbonyl, such as the addition of a Lewis acid. |
| 2-Methoxybenzoic acid | Hydrolysis of the ester due to the presence of water. This is more likely under basic conditions. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Decarboxylated Product | While less common for this specific substrate, α-keto esters can undergo decarboxylation under harsh basic conditions or at very high temperatures, especially if hydrolysis to the β-keto acid occurs first.[7][8] | Avoid excessively high temperatures and prolonged reaction times with strong bases. If hydrolysis is suspected, perform the reaction under neutral or mildly acidic conditions. |
Issue 3: Difficulties in Product Purification
The polarity of the amide product and the presence of the methoxy and keto groups can sometimes complicate purification.
Purification Strategies:
| Purification Method | Key Considerations | Troubleshooting Tips |
| Column Chromatography | The polarity of the eluent should be carefully chosen to achieve good separation between the product, starting materials, and any side products. | Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A TLC analysis with different solvent systems will help determine the optimal conditions. |
| Recrystallization | This is an excellent method for obtaining high-purity crystalline products. The choice of solvent is crucial. | Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene). The ideal solvent should dissolve the product at elevated temperatures but have low solubility at room temperature or below.[9] |
| Acid-Base Extraction | If the product is an amide and the starting material is an unreacted amine, an acidic wash (e.g., dilute HCl) can be used to remove the basic amine into the aqueous layer. | Ensure the amide product is stable to acidic conditions before performing an acidic wash. A small-scale test is recommended. |
References
-
Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4905. [Link]
-
Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. [Link]
-
Jørgensen, K. A., et al. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society, 124(11), 2420–2421. [Link]
-
Cook, G. R., et al. (2018). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 20(15), 4539–4542. [Link]
-
Sekar, G., et al. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis, 6(8), 5127–5152. [Link]
-
Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
Wang, X., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5975. [Link]
-
ResearchGate. (2010). Direct Amidation of ethyl p-methoxycinnamate to Produce N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
ResearchGate. (2018). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
MDPI. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. [Link]
-
MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]
-
ResearchGate. (2019). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
SpectraBase. (n.d.). N-(2-Dimethylamino-ethyl)-4-methoxy-benzamide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic amide allylation of α-ketoesters: extremely high enantioselective synthesis of ester functionalised α-methylene-γ-butyrolactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Ethyl 2-methoxybenzoylformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-methoxybenzoylformate. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address challenges related to solvent effects on its reaction kinetics. We move beyond simple protocols to explain the causality behind experimental phenomena, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Rate Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established principles of chemical kinetics and solvent-solute interactions.
Question: Why is my reaction with this compound proceeding much slower than expected?
Answer:
An unexpectedly slow reaction rate is a common issue, often traced back to solvent choice and reaction conditions. Several factors could be at play:
-
Inappropriate Solvent Polarity: The reaction of this compound, likely involving a nucleophilic attack on a carbonyl carbon, proceeds through a polar or charged transition state. If the solvent is not polar enough, it cannot adequately stabilize this transition state, leading to a higher activation energy and a slower reaction. For instance, moving from a polar solvent like acetonitrile to a nonpolar solvent like hexane could dramatically decrease the rate.[1][2]
-
Use of Protic Solvents with Charged Nucleophiles: If your reaction involves a strong, negatively charged nucleophile (e.g., hydroxide, alkoxide), using a polar protic solvent (like water, methanol, or ethanol) can significantly hinder the reaction.[3][4] These solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and making it less available to attack the electrophilic ester.[4][5] This effect is more pronounced for smaller, "harder" nucleophiles.[3]
-
Low Reactant Concentration: Reaction rates are generally proportional to the concentration of reactants.[5][6] If your concentrations are too low, the frequency of molecular collisions will decrease, slowing the reaction rate.[6][7]
-
Insufficient Temperature: Virtually all reaction rates increase with temperature.[5][7] A common rule of thumb is that the rate doubles for every 10°C increase. Ensure your reaction is being conducted at the appropriate temperature as specified in literature protocols or during your optimization studies.
Troubleshooting Workflow for Slow Reactions
Caption: Troubleshooting workflow for slow reaction rates.
Question: My reaction rate is inconsistent between experiments, even with the same protocol. What could be the cause?
Answer:
Reproducibility is key in scientific research. If you are observing inconsistent rates, the issue likely lies with subtle, uncontrolled variables:
-
Solvent Purity and Water Content: The presence of impurities, particularly water, in your solvent can have a dramatic impact. Water can act as a competing nucleophile, leading to hydrolysis byproducts.[8] In aprotic solvents, even trace amounts of water can alter the solvation environment. Always use a high-purity, dry solvent, especially when working with moisture-sensitive reagents.
-
Temperature Fluctuations: As mentioned, reaction rates are highly sensitive to temperature.[5] Ensure your reaction vessel is in a properly calibrated and stable heating or cooling bath. A few degrees of variation can lead to significant differences in the observed rate.
-
Atmospheric Contamination: Reactions can be sensitive to atmospheric components like oxygen or carbon dioxide, which can react with reagents or intermediates. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude these variables.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the principles of solvent effects on this type of reaction.
Question: How does solvent polarity fundamentally affect the reaction rate of this compound?
Answer:
Solvent polarity influences reaction rates by differentially stabilizing the reactants and the transition state.[2] For a reaction like the hydrolysis or aminolysis of this compound, the mechanism likely involves the formation of a charged tetrahedral intermediate (the transition state).
-
Reactions with a More Polar Transition State: If the transition state is more polar than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants.[2] This lowers the overall activation energy (ΔG‡) of the reaction, leading to a significant increase in the reaction rate. This is the most common scenario for this type of ester reaction.[9]
-
Reactions with a Less Polar Transition State: Conversely, if the reactants are more charged than the transition state, increasing solvent polarity would stabilize the reactants more, increasing the activation energy and slowing the reaction.[2]
The Role of Solvent in Stabilizing the Transition State
Caption: A polar solvent stabilizes the polar transition state, lowering activation energy.
Question: What are polar protic and polar aprotic solvents, and how do they differ in their effect on this reaction?
Answer:
This is one of the most critical distinctions in solvent selection for organic synthesis.[10][11]
-
Polar Protic Solvents: These solvents contain an electronegative atom (usually oxygen or nitrogen) bonded directly to a hydrogen atom (e.g., water, methanol, ethanol).[3] They can act as both hydrogen bond donors and acceptors.
-
Effect: They excel at solvating both cations and anions. However, their ability to hydrogen bond with and heavily solvate anionic nucleophiles can drastically reduce the nucleophile's reactivity, slowing down reactions that depend on nucleophilic attack, such as SN2 or addition-elimination reactions.[4][12] They are ideal for SN1 reactions, where stabilizing the carbocation intermediate is crucial.[4][12]
-
-
Polar Aprotic Solvents: These solvents have strong dipole moments but lack O-H or N-H bonds (e.g., DMSO, DMF, acetone, acetonitrile).[10] They are hydrogen bond acceptors but not donors.
-
Effect: They are poor at solvating anions (nucleophiles).[11] The nucleophile remains "naked" and highly reactive.[4] They are, however, effective at solvating the accompanying cation. This makes them excellent choices for accelerating reactions that rely on strong, anionic nucleophiles, often increasing reaction rates by several orders of magnitude compared to protic solvents.[4]
-
| Solvent Class | Examples | Key Feature | Effect on Anionic Nucleophile | Preferred Mechanism Type |
| Polar Protic | Water, Methanol, Ethanol | Contains O-H or N-H bonds | Strong solvation (H-bonding), reduces reactivity | SN1, E1 |
| Polar Aprotic | DMSO, DMF, Acetonitrile | No O-H or N-H bonds | Weak solvation, enhances reactivity | SN2, E2 |
| Nonpolar | Hexane, Toluene, CCl4 | Low dielectric constant | Very poor solvation | Free-radical reactions |
Question: Can I just use the dielectric constant (ε) to predict the reaction rate?
Answer:
While the dielectric constant (a measure of a solvent's ability to separate charge) is an important factor, it is not a sole predictor of reaction rate.[8][13] The Laidler-Eyring equation suggests a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant for ion-dipole reactions.[13]
However, this model often oversimplifies the complex reality of solute-solvent interactions.[8] Specific interactions, such as the hydrogen bonding discussed above, can be more influential than the bulk dielectric constant.[5][14] For example, methanol (ε ≈ 33) and DMF (ε ≈ 37) have similar dielectric constants, but a reaction with a charged nucleophile will be vastly faster in DMF because it is aprotic.[5] Therefore, the dielectric constant should be considered alongside other properties like proticity and the ability to form specific solvent-solute interactions.
Experimental Protocol: Kinetic Analysis of Solvent Effects
This protocol outlines a general method for quantifying the effect of a chosen solvent on the reaction rate of this compound with a nucleophile (e.g., NaOH for hydrolysis).
Objective: To determine the second-order rate constant (k) for the reaction in a specific solvent.
Materials:
-
This compound
-
Nucleophile (e.g., 0.1 M NaOH solution)
-
High-purity solvent of choice (e.g., Ethanol/Water mixture)
-
Thermostated water bath
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks, pipettes, and syringes
-
Quenching solution (e.g., dilute HCl if using NaOH)
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and the nucleophile in the chosen solvent system to known concentrations (e.g., 0.01 M and 0.1 M, respectively).
-
Allow all solutions to equilibrate to the desired reaction temperature in the thermostated bath for at least 30 minutes.
-
-
Reaction Initiation:
-
To initiate the reaction, rapidly mix equal volumes of the pre-heated reactant solutions in a reaction vessel. For example, mix 5.0 mL of the ester solution with 5.0 mL of the nucleophile solution.
-
Start a timer immediately upon mixing.
-
-
Monitoring Reaction Progress:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the reaction, allowing for accurate analysis.
-
Analyze the concentration of the remaining this compound in the quenched sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy at a wavelength where the reactant has strong absorbance).
-
-
Data Analysis:
-
For a second-order reaction (assuming first-order in both ester and nucleophile), plot 1/[Ester] versus time (t).
-
The data should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Alternatively, use integrated rate law software to fit the concentration vs. time data to determine the rate constant.
-
-
Validation:
-
Repeat the experiment at least twice to ensure the reproducibility of the rate constant.
-
Perform the entire protocol using different solvents to compare their effects on the reaction rate constant, k.
-
References
- Protic and Aprotic solvents - and the reaction speed. (2022). YouTube.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
- How does the dielectric constant affect SN1 and SN2 reactions?. (2023). brainly.com.
- Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Academy of Sciences.
- The Influence of the Solvent on Reaction R
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org.
- Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). RJPN.
- Factors that Affect Reaction R
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). NIH.
- Factors that Affect Reaction R
- The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. (2010). Bradford Scholars - University of Bradford.
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Effect of polarity of the solvent system on the rate of alkaline hydrolysis.
- Solvent effects. Wikipedia.
- Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
- Study Mechanism - Kinetics and Non Kinetics. Scribd.
- Chemical Kinetics. (2010). Master Organic Chemistry.
- Kinetics and the Mechanisms of Reactions. (2022). Chemistry LibreTexts.
- Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts.
- Kinetics in the study of organic reaction mechanisms.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
- Solvent effect and kinetics on ethyl benzoate in aqueous solvent system.
- Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019).
- A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. (2025).
- S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. The influence of the solvent on reaction rates - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Acylation Reactions and Minimizing Byproduct Formation
Welcome to our dedicated technical support center for acylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their acylation processes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges encountered in the lab. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to proactively design more robust and selective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation and what causes them?
A1: Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds, but it can be plagued by several side reactions. The most common byproducts include:
-
Polysubstituted products: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings. However, the introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1][2]
-
Isomeric products: Acylation can occur at different positions on an aromatic ring (ortho, meta, para), leading to a mixture of isomers. The product distribution is influenced by the directing effects of existing substituents and the reaction conditions.[3]
-
Products from solvent acylation: In some cases, the solvent itself can be acylated, leading to impurities. For instance, in chlorobenzene, the formation of 4-chloroacetophenone has been observed as a byproduct.[4]
-
Dealkylation-acylation products: If the substrate contains an alkyl group, this group may be cleaved under the reaction conditions, and the aromatic ring can then be acylated, resulting in a mixture of products.
Q2: Why does my Friedel-Crafts acylation of a phenol-containing substrate yield a significant amount of O-acylated byproduct?
A2: This is a common challenge when acylating phenols. The reaction can proceed via two competing pathways: C-acylation (the desired Friedel-Crafts reaction) and O-acylation, which forms a phenyl ester. This O-acylated product can then undergo a Fries rearrangement to the desired hydroxyarylketone, but this often results in a mixture of ortho and para isomers and can be inefficient.[5][6] The relative rates of these reactions are highly dependent on the reaction conditions.
Q3: Why is my acylation of an amine (N-acylation) resulting in low yield or multiple products?
A3: Acylation of amines, while generally efficient, can present challenges. Low yields can result from the inactivation of the acylating agent by moisture or the use of an inappropriate base. The formation of multiple products can occur if the starting amine is polyfunctional or if side reactions with the solvent or other reagents take place. For aryl amines in Friedel-Crafts reactions, the basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.
Q4: What are some "greener" alternatives to traditional Lewis acids like AlCl₃ for Friedel-Crafts acylation?
A4: Concerns over the hazardous and wasteful nature of stoichiometric amounts of traditional Lewis acids have driven the development of more environmentally benign catalytic systems. These include:
-
Solid acid catalysts: Zeolites and clays can be used as recyclable catalysts and may offer improved regioselectivity.[7]
-
Metal triflates: Catalysts like ytterbium triflate (Yb(OTf)₃) can be used in smaller quantities and are often more tolerant to functional groups.
-
Enzymatic acylation: Biocatalysts, such as lipases, can offer high selectivity under mild reaction conditions, generating minimal waste.[8]
-
Deep eutectic solvents (DESs): These can act as both the solvent and a catalyst, are often biodegradable, and can be recycled.
Troubleshooting Guides
Issue 1: Formation of Isomeric Byproducts in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of a substituted arene is producing a mixture of ortho and para isomers that are difficult to separate. How can I improve the regioselectivity?
Causality and Solution:
The ratio of ortho to para isomers in Friedel-Crafts acylation is governed by a combination of steric and electronic effects, as well as reaction conditions that can favor either kinetic or thermodynamic control.
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent will sterically disfavor substitution at the ortho position, leading to a higher proportion of the para product.
-
Temperature: Temperature is a critical factor. Lower temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. Conversely, higher temperatures can favor the formation of the ortho-isomer, which may be the kinetically favored product.
-
Solvent Polarity: The polarity of the solvent can also influence the isomer ratio. Non-polar solvents often favor the formation of the ortho product, while more polar solvents can lead to an increase in the para product.
Troubleshooting Workflow for Isomer Control
Caption: A logical workflow for troubleshooting poor regioselectivity.
Table 1: Effect of Temperature and Solvent on Regioselectivity in Fries Rearrangement
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 40 | Incomplete Conversion | [9] |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | 2.84:1 | [9] |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | 1.72:1 (lower yield) | [9] |
Issue 2: Polysubstitution in Friedel-Crafts Acylation
Question: I am observing di- or even tri-acylated products in my reaction, especially with activated aromatic substrates. How can I promote mono-acylation?
Causality and Solution:
While the acyl group is deactivating, highly activated aromatic rings can still undergo further acylation.[1][2] The key to preventing this is to control the relative concentrations of the reactants and the reaction time.
-
Stoichiometry: The most critical factor is the molar ratio of the reactants. Using a 1:1 ratio of the aromatic substrate to the acylating agent is crucial. An excess of the acylating agent will significantly increase the likelihood of polysubstitution.
-
Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and the Lewis acid can sometimes improve selectivity for mono-acylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the formation of polysubstituted byproducts. Monitor the reaction closely using TLC or another appropriate technique and quench it as soon as the starting material is consumed.
Experimental Protocol: Selective Mono-acylation of Toluene
This protocol provides a general procedure for the Friedel-Crafts acylation of toluene, an activated arene, with an emphasis on minimizing polysubstitution.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl byproduct), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.
-
Addition of Toluene: After the addition of acetyl chloride is complete, add a solution of toluene (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once the toluene is consumed, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to isolate the mono-acylated product.
Issue 3: Competing O- vs. C-Acylation of Phenols
Question: My Friedel-Crafts acylation of a phenol is giving low yields of the desired C-acylated product and a large amount of the O-acylated (ester) byproduct. How can I favor C-acylation?
Causality and Solution:
The hydroxyl group of a phenol is a nucleophile and can compete with the aromatic ring for the acylating agent. To favor C-acylation, you can either promote the Fries rearrangement of the O-acylated intermediate or, more effectively, protect the hydroxyl group.
-
Promoting Fries Rearrangement: The Fries rearrangement is the Lewis acid-catalyzed conversion of the O-acylated product to the C-acylated product.[5][6][10] The regioselectivity of this rearrangement is highly dependent on temperature and solvent, as detailed in Table 1.
-
Protecting the Hydroxyl Group: The most direct way to prevent O-acylation is to protect the hydroxyl group before performing the Friedel-Crafts acylation. A common protecting group is a silyl ether, which is stable to the reaction conditions but can be easily removed during workup.
Mechanism: Fries Rearrangement
Caption: Simplified mechanism of the Fries Rearrangement.
Advanced Protocols
Protocol 1: Schotten-Baumann Acylation of Benzylamine
This protocol describes the acylation of a primary amine under biphasic conditions to minimize side reactions.[11][12][13][14]
-
Materials: Benzylamine, Acetyl chloride, 10% Aqueous Sodium Hydroxide, Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in DCM in an Erlenmeyer flask.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Place the flask containing the benzylamine solution in an ice bath on a magnetic stirrer and begin stirring.
-
Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the benzylamine solution.
-
Dissolve acetyl chloride (1.1 equivalents) in DCM and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the benzylamine is consumed.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylacetamide.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
-
Protocol 2: Pyridine-Catalyzed Acetylation of a Primary Alcohol
This protocol details the esterification of a primary alcohol using acetic anhydride with pyridine as a catalyst and base.[15][16][17]
-
Materials: Primary alcohol (e.g., 1-butanol), Acetic anhydride, Dry pyridine, Dry DCM.
-
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in dry pyridine (2-10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Add acetic anhydride (1.5 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dilute the residue with DCM and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
-
References
- Pala, M., et al. (2005). Acetylation of substituted aromatic compounds over a H-BEA zeolite : a comparative study.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- Ranu, B. C., & Dutta, P. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 107(12), PR1-PR2.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
- Transtutors. (2022, April 6). Discuss the differences observed in the IR and NMR spectra of...
- Iowa State University Digital Repository. (n.d.).
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- Royal Society of Chemistry. (n.d.).
- YouTube. (2017, July 5).
-
CalTech GPS. (n.d.). Acetate derivatives of alcohols. Retrieved from [Link]
- DR-NTU. (2024, April 15). Green Chemistry.
- Royal Society of Chemistry. (2011, August 4). Enzymatic acylation : assessing the greenness of different acyl donors.
- Social Research Foundation. (n.d.). Selective acylation of benze-1,3-diol using heterogeneous catalyst for the synthesis of 1-(2,6-dihydroxyphenyl)ethan.
- Chemistry Stack Exchange. (2021, June 4). What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine?
- Unacademy. (n.d.).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- PubMed Central. (2012, June 8).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices.
- Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- ResearchGate. (2025, August 5).
- YouTube. (2020, June 10).
- Royal Society of Chemistry. (2024, March 21). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons.
- Scribd. (n.d.).
- Semantic Scholar. (2012, July 30).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- YouTube. (2017, April 20).
- Chemistry LibreTexts. (2022, September 24). 21.
- YouTube. (2020, May 20). Synthesis of benzene derivatives when there's more than two groups.
- IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
- Organic Chemistry Portal. (2008, October 13).
- YouTube. (2017, December 23).
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Ethyl 2-Methoxybenzoylformate Transformations
Welcome to the technical support center for the catalytic transformations of Ethyl 2-Methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to ensure the successful synthesis of chiral α-hydroxy esters, key intermediates in pharmaceutical manufacturing.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you might encounter during the asymmetric hydrogenation of this compound.
Issue 1: Low Enantiomeric Excess (ee)
You're running the asymmetric hydrogenation of this compound to obtain the chiral alcohol, but the enantiomeric excess is significantly lower than expected.
Potential Causes & Solutions:
-
Incorrect Catalyst/Ligand Combination: The choice of the chiral ligand is paramount for achieving high stereoselectivity. For the hydrogenation of α-ketoesters like this compound, ruthenium-based catalysts with chiral phosphine ligands are often employed.
-
Solution: Verify that you are using a well-established catalyst system for this specific substrate. For instance, Ru-BINAP systems are known to be effective. If your current ligand is not providing sufficient stereochemical control, consider screening other chiral ligands.
-
-
Suboptimal Reaction Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction. Higher temperatures can lead to a decrease in ee due to increased molecular motion and less defined transition states.
-
Solution: Try running the reaction at a lower temperature. A systematic screening of temperatures, for example, from room temperature down to 0 °C or even lower, can help identify the optimal range for your specific catalyst system.
-
-
Contamination: The presence of impurities, either in the substrate, solvent, or from the reaction vessel, can interfere with the catalyst's performance.
-
Solution: Ensure the purity of your this compound and solvents. Use freshly distilled solvents and clean, dry glassware. It is also good practice to degas the solvent to remove oxygen, which can deactivate some catalysts.
-
Issue 2: Incomplete or Slow Conversion
Your reaction has been running for an extended period, but you observe a low conversion of the starting material.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air.
-
Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Ensure all solvents and the substrate are thoroughly degassed before use. If you suspect catalyst poisoning, you may need to purify your starting materials further.
-
-
Insufficient Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure.
-
Solution: Increase the hydrogen pressure. A typical range for these reactions is 1-100 atm. Consult the literature for the recommended pressure for your specific catalyst system. A pressure screening study can help you find the optimal balance between reaction rate and safety.
-
-
Low Catalyst Loading: The amount of catalyst used may be too low to achieve a reasonable reaction rate.
-
Solution: While a low catalyst loading is desirable for process efficiency, it might be necessary to increase it to achieve complete conversion in a reasonable timeframe. Try incrementally increasing the catalyst loading and monitoring the reaction progress.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst for the asymmetric hydrogenation of this compound?
The selection of an optimal catalyst is a multi-step process that involves considering the metal center, the chiral ligand, and the reaction conditions.
Catalyst Selection Workflow:
Caption: A decision-making workflow for catalyst selection and optimization.
For this compound, ruthenium catalysts paired with atropisomeric biaryl phosphine ligands like BINAP are a common starting point. These systems are well-documented to provide high enantioselectivity and conversion for α-ketoesters.
Q2: What are the typical reaction conditions for the asymmetric hydrogenation of this compound?
While optimal conditions will vary depending on the specific catalyst used, a general set of starting conditions can be proposed.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.01 - 1 mol% | Lower loadings are more economical but may require longer reaction times. |
| Solvent | Methanol, Ethanol, THF | The choice of solvent can influence both solubility and catalyst activity. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressures generally lead to faster reaction rates. |
| Temperature | 25 - 80 °C | Lower temperatures often favor higher enantioselectivity. |
| Substrate Conc. | 0.1 - 1 M | Higher concentrations can be more efficient but may lead to solubility issues. |
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
-
Preparation: In a glovebox, a high-pressure reactor is charged with the chiral Ru-BINAP catalyst (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl) (0.1 mol%).
-
Addition of Substrate: this compound (1 equivalent) and degassed methanol are added to the reactor.
-
Reaction: The reactor is sealed, removed from the glovebox, and then pressurized with hydrogen gas to the desired pressure (e.g., 30 atm). The reaction mixture is stirred at the desired temperature (e.g., 50 °C).
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired ethyl (R)- or (S)-2-hydroxy-2-(2-methoxyphenyl)acetate.
Q3: Can you explain the general mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone?
The mechanism for the Ru-BINAP catalyzed hydrogenation of ketones is a well-studied catalytic cycle.
Simplified Catalytic Cycle:
Caption: A simplified catalytic cycle for Ru-BINAP hydrogenation.
The cycle begins with the activation of hydrogen by the ruthenium complex to form a ruthenium hydride species. The ketone substrate then coordinates to the metal center. The key stereodetermining step is the migratory insertion of the hydride to the carbonyl carbon, which occurs through a six-membered ring transition state. The chiral ligand environment dictates the facial selectivity of this hydride transfer, leading to the formation of one enantiomer of the alcohol product in excess. Finally, the product is released, and the catalyst is regenerated to continue the cycle.
References
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Corma, A., & Riente, P. (2017). Homogeneous and Heterogeneous Catalysis for the Asymmetric Synthesis of α-Hydroxy Carboxylic Acids. Chemical Reviews, 117(17), 11057-11129. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
Managing reaction temperature for Ethyl 2-methoxybenzoylformate
Welcome to the technical support center for Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter for its synthesis and stability: reaction temperature . Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and synthesis of this compound, with a focus on the foundational role of temperature.
Q1: What is this compound and why is temperature management so critical for this compound?
This compound (CAS No. 66644-69-7) is an organic ester.[1][2][3] Temperature is a paramount concern for two primary reasons:
-
Synthesis Control: Its most common synthesis route, a Friedel-Crafts acylation, is highly sensitive to temperature. The reaction temperature dictates not only the rate of reaction but also the product distribution (regioselectivity) and the formation of impurities. Uncontrolled temperatures can lead to low yields, difficult purification, and even reaction failure.[4][5]
-
Thermal Stability: Like many complex esters, this compound has limited thermal stability. Exposing the compound to excessive heat during workup, purification (e.g., distillation), or storage can lead to degradation, compromising the purity and integrity of your material. Its listed boiling point of 215°C is under reduced pressure (3 Torr), suggesting sensitivity at atmospheric pressure.[1][2][3]
Q2: What are the primary safety concerns related to temperature when synthesizing this compound?
The primary synthesis, a Friedel-Crafts acylation, is an exothermic reaction. The key safety concerns are:
-
Thermal Runaway: If the heat generated by the reaction exceeds the rate of cooling, the reaction temperature can rise uncontrollably. This can cause the solvent to boil violently and increase pressure within the vessel, creating a risk of rupture or explosion.
-
Hazardous By-products: At elevated temperatures, side reactions can produce more volatile or hazardous compounds. For instance, demethylation of the anisole starting material could occur.
-
Reagent Handling: The acylating agents and Lewis acid catalysts used are often moisture-sensitive and corrosive. Proper personal protective equipment (PPE) is essential.[6]
Always conduct the reaction in a well-ventilated fume hood and have appropriate cooling baths and quenching materials prepared before starting.[7]
Q3: How does temperature affect the storage and long-term stability of the final product?
Proper storage is crucial for maintaining the purity of this compound.
-
Recommended Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is generally room temperature, away from heat sources and ignition.[2][3]
-
Degradation Risks: Elevated storage temperatures can accelerate degradation over time. While specific decomposition pathways for this molecule are not widely published, analogous compounds can undergo hydrolysis if exposed to moisture or intramolecular reactions.[9][10] Regular purity checks are advised for long-term storage.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound where temperature is a likely root cause.
| Problem ID | Observed Issue | Probable Cause (Temperature-Related) | Recommended Solution & Rationale |
| T-01 | Low or No Product Yield | Reaction Temperature Too Low: The activation energy for the Friedel-Crafts reaction is not being met, resulting in a sluggish or stalled reaction. | Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Rationale: Increasing thermal energy will increase the rate of successful molecular collisions, driving the reaction forward. Avoid overshooting the optimal temperature, which can trigger side reactions. |
| T-02 | Low Purity: Significant By-product Formation (e.g., para-isomer) | Reaction Temperature Too High: Elevated temperatures can reduce the regioselectivity of the acylation. For anisole, higher temperatures can favor the thermodynamically stable para-isomer over the desired ortho-isomer. | Action: Perform the reaction at a lower temperature. Some Friedel-Crafts acylations show improved selectivity at temperatures from 0°C down to -30°C or lower.[4] Rationale: The transition state energies for ortho and para substitution are different. Lowering the temperature provides less energy to overcome the higher activation barrier of the undesired pathway, thus improving selectivity for the desired product. |
| T-03 | Dark, Tarry Reaction Mixture | Reaction Runaway / Localized Hotspots: Poor heat dissipation, often from adding a reagent too quickly, caused the temperature to spike, leading to decomposition of reagents or products. | Action: 1. Ensure efficient stirring. 2. Add the acylating agent or catalyst dropwise via an addition funnel, monitoring the internal temperature. 3. Use a larger, more robust cooling bath (e.g., dry ice/acetone). Rationale: Slow addition and efficient cooling ensure that the heat generated by the exothermic reaction is removed effectively, preventing temperature spikes that lead to polymerization or decomposition. |
| T-04 | Product Decomposes During Purification | Distillation Temperature Too High: Attempting to distill the product at atmospheric pressure. The required temperature is likely above the compound's decomposition threshold. | Action: Purify the product using vacuum distillation.[1][2][3] This lowers the boiling point significantly, allowing for distillation at a safer, lower temperature. Rationale: The relationship between pressure and boiling point is inverse. By reducing the pressure, the vapor pressure of the liquid equals the applied pressure at a much lower temperature, preventing thermal degradation. |
Experimental Protocols & Methodologies
Protocol 1: Temperature-Controlled Friedel-Crafts Acylation of Anisole
This protocol provides a step-by-step method for the synthesis of this compound, emphasizing critical temperature control points.
Materials:
-
Anisole (methoxybenzene)
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)[11]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and an addition funnel.
-
Initial Cooling: Charge the flask with the Lewis acid catalyst (e.g., AlCl₃) and anhydrous DCM. Cool the slurry to 0°C using an ice-water bath.
-
Reagent Addition (CRITICAL TEMPERATURE STEP):
-
Prepare a solution of anisole and ethyl oxalyl chloride in anhydrous DCM in the addition funnel.
-
Add this solution dropwise to the cooled, stirring catalyst slurry over 30-60 minutes.
-
Crucial: Monitor the internal thermometer closely. Maintain the reaction temperature between 0°C and 5°C throughout the addition. Adjust the addition rate to prevent the temperature from rising.
-
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor progress by TLC.
-
Quenching (CRITICAL TEMPERATURE STEP):
-
Cool the reaction mixture further to -10°C.
-
Very slowly and carefully add crushed ice to the reaction mixture to quench it. This is a highly exothermic step. Do not allow the temperature to rise above 10°C.
-
Once the initial quench is complete, slowly add dilute HCl.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a bath temperature below 40°C.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the critical temperature control points during the synthesis protocol.
Caption: Workflow for temperature-controlled synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues, highlighting the importance of temperature assessment.
Caption: Logic diagram for troubleshooting synthesis outcomes.
References
- Sigma-Aldrich.
- Sigma-Aldrich.
- ChemicalBook.
- Thermo Fisher Scientific.Safety Data Sheet: Benzoic acid, 2-methoxy-, ethyl ester.
- Google Patents.
- Chemistry LibreTexts.Friedel-Crafts Reactions.
- ResearchGate.
- Fisher Scientific.
- Biotage.Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- University of California, Irvine.
- ChemicalBook.
- ChemicalBook.
- ChemicalBook.
- Google Patents.CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- Google Patents.CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- Benchchem.An In-depth Technical Guide on the Thermal Stability of Ethyl (2-Hydroxypropyl)
- ResearchGate.
- BASF.
- Google Patents.WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Reactivity Challenges with Ethyl 2-methoxybenzoylformate
Welcome to the technical support center for Ethyl 2-methoxybenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile α-keto ester. As Senior Application Scientists, we understand that unexpected experimental outcomes can be frustrating. This resource provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate the unique chemical behavior of this compound.
Section 1: Understanding the Root Cause of Low Reactivity
A foundational understanding of the molecule's structure is critical to overcoming its reactivity hurdles. The primary challenge stems from the electronic and steric effects of the ortho-methoxy substituent.
Q1: Why is this compound significantly less reactive than its non-methoxylated analog, Ethyl benzoylformate?
A1: The diminished reactivity is a direct consequence of two interconnected factors originating from the methoxy group's position at the C2 (ortho) position of the phenyl ring:
-
Steric Hindrance: The bulky methoxy group (-OCH₃) is spatially close to the primary reaction center—the keto-carbonyl group. This physical obstruction, known as steric hindrance, impedes the ability of nucleophiles or reagents to approach and attack the electrophilic ketone carbon.[1][2] This is often the most significant barrier to successful reactions.
-
Electronic Effects: The methoxy group exhibits a dual electronic nature. While it is inductively electron-withdrawing (-I effect) due to the high electronegativity of the oxygen atom, its electron-donating resonance effect (+R effect) is far more dominant.[3] The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density of the entire system. This increased electron density is relayed to the attached keto-carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack.
Caption: Factors contributing to the low reactivity of this compound.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific, common experimental failures and provides actionable solutions and detailed protocols.
Issue 1: Low or No Conversion in Grignard Reactions
Q: My Grignard reaction with this compound is sluggish, requires a large excess of Grignard reagent, and ultimately gives a poor yield of the desired tertiary alcohol. What is happening and how can I fix it?
A: This is a classic challenge. The Grignard reagent, a strong nucleophile and base, struggles to overcome the steric and electronic barriers.[4] Furthermore, the reagent can be consumed in side reactions.
Troubleshooting Strategies:
-
Switch to a More Reactive Organometallic: Organolithium reagents are generally more nucleophilic than Grignard reagents and may provide better yields. However, they are also more basic and less selective, so careful temperature control is essential.
-
Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can dramatically improve results. This technique, known as the Luche reaction, generates a more reactive organocerium species that is highly oxophilic and less basic, favoring direct addition to the hindered carbonyl over other side reactions.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. However, this must be done cautiously. Refluxing in a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether can be effective. Monitor the reaction closely for decomposition.
-
Employ Halogen-Magnesium Exchange: For sensitive substrates, an indirect approach like a Br/Mg exchange using reagents such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures (-78 °C to 0 °C) can generate the Grignard reagent in situ under conditions that prevent side reactions.[5]
This protocol enhances the reactivity of the Grignard reagent towards the hindered ketone.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents) and dry THF. Stir the suspension vigorously for 2-3 hours at room temperature to activate the CeCl₃.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.5 equivalents, as a solution in THF or Et₂O) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Issue 2: Failure in Base-Catalyzed Condensation Reactions
Q: I am attempting a Knoevenagel-type condensation with an active methylene compound (e.g., malononitrile), but I am only recovering my starting materials. Why is the reaction not proceeding?
A: The keto-carbonyl of this compound is not electrophilic enough to react under standard base-catalyzed conditions due to the aforementioned electronic deactivation and steric hindrance. A more forceful approach is required to activate the carbonyl group.
Troubleshooting Strategies:
-
Employ a Lewis Acid Catalyst: A strong Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Use Harsher Reaction Conditions: If Lewis acid catalysis is not viable, increasing the reaction temperature, potentially with microwave irradiation, can provide the necessary energy to drive the reaction forward. Toluene or xylene are suitable solvents for high-temperature azeotropic dehydration using a Dean-Stark apparatus to remove water and drive the equilibrium.
-
Select an Appropriate Catalyst: The choice of Lewis acid is critical. A catalyst that is too strong may cause decomposition, while one that is too weak will be ineffective.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Considerations |
| BF₃·OEt₂ | 20 - 100 | DCM, THF | 0 to RT | Common and effective, but moisture sensitive.[6] |
| TiCl₄ | 50 - 150 | DCM | -78 to 0 | Very strong Lewis acid; can promote high conversion but may cause charring. Requires strictly anhydrous conditions. |
| Sc(OTf)₃ | 5 - 15 | MeCN, Toluene | 25 to 80 | Water-tolerant Lewis acid, recyclable, and often provides cleaner reactions. |
| ZnCl₂ | 100 - 200 | Toluene, Dioxane | 80 to 110 | Milder Lewis acid, requires higher temperatures and loadings but is cost-effective. |
Issue 3: Inefficient Ester Group Transformations (Hydrolysis/Amination)
Q: I am finding it difficult to hydrolyze the ethyl ester to the corresponding carboxylic acid using standard LiOH or NaOH conditions. Direct amination with an amine is also failing. What are my options?
A: The ester group, while more reactive than the ketone, is still subject to steric hindrance from the ortho-methoxy group. Standard conditions may be too mild.
Troubleshooting Strategies:
-
Forced Hydrolysis: To achieve hydrolysis, more forcing conditions are necessary.
-
Basic: Use a higher concentration of NaOH or KOH (e.g., 5-10 M) in a co-solvent system like THF/Methanol/Water and heat to reflux for an extended period (12-24 hours).
-
Acidic: Refluxing with a strong acid like 6M H₂SO₄ in a dioxane/water mixture can also be effective.
-
-
Two-Step Amination via Acyl Chloride: Direct amination is often inefficient due to the poor leaving group (-OEt). A highly reliable method is to first convert the ester to the much more reactive acyl chloride, which then readily reacts with almost any amine.
-
Hydrolysis: Hydrolyze the this compound (1.0 equivalent) to 2-methoxybenzoylformic acid using one of the "Forced Hydrolysis" methods described above. Ensure the product is completely dry after work-up.
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the 2-methoxybenzoylformic acid in anhydrous dichloromethane (DCM). Add a few drops of anhydrous DMF (catalytic). Cool the solution to 0 °C and add oxalyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step.
-
Amination: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (2.2 equivalents, to neutralize the HCl byproduct) or the amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise.
-
Work-up: Stir the reaction for 1-2 hours, then quench with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the desired amide.
Section 3: General FAQs
Q1: What are the best general-purpose solvents for reactions with this compound? A1: For organometallic reactions (Grignard, organolithium), anhydrous coordinating ethers like THF or dioxane are preferred. For nucleophilic substitutions or reactions involving polar transition states, polar aprotic solvents like DMF or DMSO can be beneficial, but must be rigorously dried.[7] For high-temperature condensations, toluene or xylene are ideal.
Q2: Are there any common side reactions I should be aware of? A2: Under harsh heating conditions, particularly if the ester is hydrolyzed to the carboxylic acid, decarboxylation can occur, leading to the formation of 2-methoxybenzaldehyde.[8][9] In base-catalyzed reactions involving alkylating agents, there is a possibility of O-alkylation of the enolate intermediate, though this is less common for α-keto esters compared to β-keto esters.[10]
Q3: My reaction is still not working despite trying these suggestions. What is a logical next step? A3: A systematic approach is key. Use the following decision tree to guide your troubleshooting process.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
-
Screttas, C. G.; Steele, B. R.; Micha-Screttas, M.; Heropoulos, G. A. Organic Letters, 2012 , 14(22), 5680-5683. [Link]
-
MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group? [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Greene, A. E.; Luche, J. L.; Crabbé, P. Tetrahedron Letters, 1976 , 17(22), 1847-1850. (Note: This is a representative paper on the topic of decarbalkoxylation, similar to the content found in the Scribd source). [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
University of Wisconsin-Madison. Grignard Synthesis of Triphenylmethanol. [Link]
-
The Organic Chemistry Tutor. Decarboxylation Reaction Mechanism. [Link]
-
Cooper, E.; Alcock, E.; Power, M.; McGlacken, G. Reaction Chemistry & Engineering, 2023 , 8, 1729-1734. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Su, P.; Wu, W. WIREs Computational Molecular Science, 2017 , 7(5), e1314. (Note: This is a representative review on steric effects, similar to the content in the PMC source). [Link]
-
Chemistry Steps. Steric Hindrance in SN1 and SN2 Reactions. [Link]
Sources
- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-methoxybenzoylformate
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Ethyl 2-methoxybenzoylformate, a key building block and intermediate, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of ¹H NMR spectroscopy with other common analytical techniques, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) within a molecule. For a molecule like this compound, ¹H NMR not only confirms the presence of the constituent parts—the ethyl ester, the methoxy group, and the substituted aromatic ring—but also definitively establishes their connectivity.
Deconstructing the ¹H NMR Spectrum of this compound
The structure of this compound dictates a unique ¹H NMR fingerprint. An analysis of this structure allows for the prediction of the chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each distinct proton environment.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₂CH₃ | ~ 1.40 | Triplet (t) | 3H | The methyl protons are coupled to the two methylene protons (n+1 = 3), resulting in a triplet. They are in an aliphatic environment, hence their upfield shift. |
| -OCH₃ | ~ 3.90 | Singlet (s) | 3H | The three methoxy protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its attachment to an oxygen atom shifts it downfield.[1] |
| -OCH₂CH₃ | ~ 4.40 | Quartet (q) | 2H | The methylene protons are coupled to the three methyl protons (n+1 = 4), appearing as a quartet. Being directly attached to the ester oxygen causes a significant downfield shift.[1] |
| Aromatic H | ~ 6.90 - 7.90 | Multiplet (m) | 4H | The four protons on the benzene ring are in distinct chemical environments due to the ortho-methoxy and benzoylformate substituents. They will appear as a complex series of multiplets due to coupling with their neighbors. Protons adjacent to the electron-withdrawing carbonyl groups will be shifted further downfield.[2][3] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The validity of any spectroscopic data is contingent upon a robust experimental protocol. The following steps outline a standard procedure for the analysis of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is easily identifiable.[4]
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ = 0.00 ppm), for precise chemical shift calibration.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment on a 400 MHz spectrometer might involve 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction to ensure accurate integration. Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Standard workflow for ¹H NMR analysis.
A Comparative Framework: Alternative and Complementary Techniques
While ¹H NMR is indispensable, a comprehensive analysis often employs a suite of spectroscopic methods. Each technique provides a different piece of the structural puzzle, and their combined data offer a self-validating system of confirmation.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. This is invaluable for confirming the total number of carbon atoms and identifying the presence of key functional groups like carbonyls.
-
Expected Signals: One would expect to see signals for the two carbonyl carbons (ester and ketone) in the highly deshielded region (~165-195 ppm), signals for the aromatic carbons (~110-160 ppm), a signal for the methoxy carbon (~56 ppm), the ethyl ester methylene carbon (~62 ppm), and the ethyl ester methyl carbon (~14 ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. It is a rapid and non-destructive technique.
-
Expected Key Absorptions:
-
~1730 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the α-keto ester.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.
-
~3000-3100 cm⁻¹: C-H stretching for the aromatic protons.
-
~2850-2980 cm⁻¹: C-H stretching for the aliphatic ethyl and methoxy groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For this compound (M.W. = 208.21 g/mol ), the mass spectrum would confirm this mass and reveal characteristic fragments.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak at m/z = 208, confirming the molecular weight.
-
Key Fragments: Peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 163), the ethyl group (-CH₂CH₃, m/z = 179), and other characteristic fragments of the benzoyl structure.
-
dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Caption: Complementary nature of spectroscopic techniques.
Performance Comparison Guide
The choice of analytical technique depends on the specific information required. The table below objectively compares these methods for the analysis of this compound.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise proton connectivity and chemical environment. | Carbon framework and count of unique carbons. | Presence of specific functional groups. | Molecular weight and fragmentation pattern. |
| Structural Detail | Very High (Definitive isomer differentiation). | High (Confirms carbon backbone). | Moderate (Identifies groups, not connectivity). | High (Confirms MW, suggests fragments). |
| Sample Requirement | ~5-10 mg | ~10-20 mg | ~1-2 mg | < 1 mg |
| Analysis Time | 5-15 minutes | 15-60 minutes | < 2 minutes | < 5 minutes |
| Destructive? | No | No | No | Yes (for most common ionization methods) |
| Key Strength | Unambiguous determination of molecular connectivity and stereochemistry. | Direct observation of the carbon skeleton, including quaternary carbons. | Rapid, inexpensive screening for functional groups. | High sensitivity and definitive molecular weight determination. |
| Key Limitation | Lower sensitivity than MS; requires soluble sample. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. | Provides limited information on the overall molecular structure. | Isomers can have identical mass; fragmentation can be complex. |
Conclusion
For the comprehensive and unambiguous structural characterization of this compound, ¹H NMR spectroscopy is the indispensable primary technique . It provides the most detailed picture of the molecular architecture. However, for a truly self-validating and robust analysis suitable for regulatory submission or publication, a multi-technique approach is the gold standard. The combination of ¹H NMR with ¹³C NMR to confirm the carbon skeleton, FT-IR to rapidly verify functional groups, and Mass Spectrometry to lock in the molecular weight provides an unassailable confirmation of the compound's identity and purity. This integrated analytical strategy ensures the highest level of scientific integrity and trustworthiness in research and development.
References
-
Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). General considerations for NMR spectroscopy. Supporting Information. Available at: [Link]
-
PubMed. (2004). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h. Available at: [Link]
-
ResearchGate. (n.d.). Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester.... Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Department of Chemistry. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033967). Available at: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0031248). Available at: [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-methoxybenzoate. PubChem Compound Database. Available at: [Link]
Sources
A Senior Application Scientist's Guide to 13C NMR Characterization of Ethyl 2-methoxybenzoylformate and its Reaction Products
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. For researchers working with versatile building blocks like ethyl 2-methoxybenzoylformate, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool. This guide provides an in-depth comparison of the 13C NMR spectral features of this compound and its key reaction products, offering experimental insights and robust data to aid in reaction monitoring and structural elucidation.
The Foundational Spectrum: 13C NMR of this compound
This compound is an α-ketoester, a class of compounds rich in synthetic potential. Its reactivity is centered around two electrophilic carbonyl carbons and an aromatic ring activated by a methoxy group. A thorough understanding of its 13C NMR spectrum is the baseline for any subsequent reaction analysis.
The structure contains 11 unique carbon environments, and thus, 11 distinct signals are expected in a broadband proton-decoupled 13C NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms like oxygen causing a significant downfield shift (to a higher ppm value).
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Hybridization | Predicted Chemical Shift (ppm) | Rationale |
| C1 | Ketone Carbonyl | sp² | ~190-195 | Highly deshielded due to the double bond to oxygen and conjugation with the aromatic ring. |
| C2 | Ester Carbonyl | sp² | ~165-170 | Deshielded by the double bond to one oxygen and a single bond to another, but less so than a ketone.[1][2] |
| C3 | Aromatic (C-CO) | sp² | ~130-135 | Quaternary carbon attached to the benzoyl group. |
| C4 | Aromatic (C-OCH₃) | sp² | ~155-160 | Attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| C5-C8 | Aromatic (CH) | sp² | ~110-135 | Typical range for aromatic carbons. The specific shifts depend on their position relative to the substituents.[1] |
| C9 | Methoxy (-OCH₃) | sp³ | ~55-60 | sp³ carbon attached to an electronegative oxygen.[1] |
| C10 | Ethyl (-OCH₂CH₃) | sp³ | ~60-65 | sp³ carbon attached to the ester oxygen.[1] |
| C11 | Ethyl (-OCH₂CH₃) | sp³ | ~10-15 | Terminal methyl group, typically found in the upfield region of the spectrum.[1] |
Navigating Reaction Pathways: A Comparative 13C NMR Analysis
The reactivity of this compound allows for several transformations. Here, we compare the starting material with two common reaction products: the product of selective ketone reduction and the product of ester hydrolysis.
Pathway 1: Selective Reduction of the Ketone
Reduction of the α-keto group, for instance with sodium borohydride (NaBH₄), yields ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate. This transformation introduces a secondary alcohol and converts a ketone into a hydroxyl-bearing methine group.
Key Spectral Changes:
-
Disappearance of the Ketone Signal: The most telling change is the complete disappearance of the ketone carbonyl signal from the ~190-195 ppm region.
-
Appearance of a C-OH Signal: A new signal will appear in the 70-75 ppm range, corresponding to the newly formed sp³ carbon attached to the hydroxyl group.
-
Shift of Adjacent Carbons: The chemical shifts of the adjacent ester carbonyl and aromatic carbons will experience slight upfield shifts due to the change in the electronic nature of the neighboring group.
Pathway 2: Hydrolysis of the Ester
Base- or acid-catalyzed hydrolysis of the ethyl ester group results in the formation of 2-methoxybenzoylformic acid. This reaction specifically targets the ester functionality, leaving the α-keto group intact.
Key Spectral Changes:
-
Disappearance of Ethyl Signals: The signals corresponding to the ethyl group carbons (C10 at ~60-65 ppm and C11 at ~10-15 ppm) will vanish.
-
Shift of the Carboxyl Carbon: The ester carbonyl signal (C2) will shift slightly to the region characteristic of carboxylic acids, typically around 170-185 ppm.[1] The change might be subtle, but the loss of the ethyl signals is definitive.
The following diagram illustrates these reaction pathways.
Caption: Reaction pathways of this compound.
Quantitative Data Comparison
The table below provides a direct comparison of the key diagnostic 13C NMR signals for the starting material and its potential products. This allows for rapid identification of species within a reaction mixture.
Table 2: Comparative 13C NMR Chemical Shifts (ppm) of Key Carbons
| Compound | Ketone C=O | Ester/Acid C=O | C-OH | -OCH₂- (Ethyl) |
| This compound | ~190-195 | ~165-170 | - | ~60-65 |
| Ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate | - | ~170-175 | ~70-75 | ~60-65 |
| 2-methoxybenzoylformic acid | ~190-195 | ~170-185 | - | - |
Diagnostic peaks for each compound are highlighted in bold.
Experimental Protocol: Acquiring High-Quality 13C NMR Data for Reaction Monitoring
This protocol outlines the steps for obtaining a quantitative 13C NMR spectrum, which is crucial for monitoring reaction progress.
1. Sample Preparation: a. Withdraw a representative aliquot (approx. 0.5 mL) from the reaction mixture. b. Quench the reaction if necessary by adding an appropriate reagent or by rapid cooling. c. Add the aliquot to a standard 5 mm NMR tube. d. Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.7 mL. The deuterated solvent provides the field frequency lock for the NMR spectrometer. e. Add a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) if quantitative data is critical and acquisition time is a concern. This helps to ensure all carbon nuclei relax fully between pulses.
2. NMR Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. An automated shimming routine is usually sufficient. d. Tune and match the 13C probe to the sample.
3. Acquisition Parameters for Quantitative 13C NMR: a. Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments). b. Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE) which can lead to non-quantitative signal intensities, use an inverse-gated decoupling sequence. This ensures the proton decoupler is on only during signal acquisition. c. Pulse Angle: Set the excitation pulse angle to 90° to maximize the signal for each scan. d. Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of any carbon in the sample (T₁ for quaternary carbons can be long). A delay of 30-60 seconds is often a good starting point for quantitative analysis. e. Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the sample.
4. Data Processing: a. Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. d. Baseline correct the spectrum. e. Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for Quantitative 13C NMR Analysis.
By following this guide, researchers can confidently utilize 13C NMR spectroscopy to not only verify the structure of their starting materials and products but also to gain valuable kinetic and mechanistic insights into the reactions of this compound.
References
-
NMRShiftDB . A database for organic structures and their NMR spectra. [Link]
-
Spectral Database for Organic Compounds (SDBS) . A comprehensive spectral database system from the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Scribd . 13-C NMR Chemical Shift Table. A reference table for typical carbon chemical shift ranges for various functional groups. [Link]
-
Chemistry LibreTexts . Interpreting C-13 NMR Spectra. An educational resource explaining the principles of 13C NMR spectroscopy and chemical shifts. [Link]
-
The Royal Society of Chemistry . Supplementary Information containing various 13C NMR data for related compounds. [Link]
-
ACS Publications . Database-Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. A research article on computational structure elucidation. [Link]
-
ResearchGate . NMR Reaction Monitoring Robust to Spectral Distortions. A publication on advanced techniques for monitoring chemical reactions by NMR. [Link]
-
Chemistry LibreTexts . Characteristics of ¹³C NMR Spectroscopy. A resource detailing factors influencing 13C NMR spectra. [Link]
Sources
Mass spectrometry analysis of Ethyl 2-methoxybenzoylformate derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of Ethyl 2-methoxybenzoylformate Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound and its derivatives, a class of compounds with significant potential in organic synthesis and as precursors for pharmacologically active molecules, demand robust analytical methodologies.[1] Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2][3][4]
This guide provides a comprehensive comparison of mass spectrometric approaches for analyzing this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of different ionization techniques with supporting data, and provide detailed, field-proven experimental workflows. Our focus is on building a self-validating system of analysis, from sample preparation to data interpretation, grounded in established scientific principles.
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the most critical decision, as it dictates the nature of the resulting mass spectrum and, consequently, the type of information that can be gleaned. The selection hinges on the physicochemical properties of the analyte—primarily its volatility, thermal stability, and polarity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For the parent compound, this compound, and its other volatile, thermally stable analogues, GC-MS with Electron Ionization (EI) is a powerful and definitive analytical choice.[6]
-
The Rationale (Expertise & Experience): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7][8] This process is energetic enough to not only remove an electron to form a molecular ion (M•+) but also to induce extensive and reproducible fragmentation.[9] The resulting fragmentation pattern is a veritable fingerprint of the molecule, providing rich structural information that is crucial for unambiguous identification. The industry-standard 70 eV energy ensures that these fingerprints are consistent and can be compared against vast spectral libraries like NIST for rapid identification.[8]
-
Advantages:
-
Limitations:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broader Applicability
For derivatives that are less volatile, thermally labile, or have been modified in biological systems (e.g., metabolites), Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior alternative.[2][13] LC-MS utilizes "soft" ionization techniques that impart less energy to the analyte, preserving the molecular ion.
-
Electrospray Ionization (ESI): ESI is the workhorse of modern LC-MS, ideal for polar and moderately polar compounds that can be ionized in solution.[7] It generates ions by applying a high voltage to a liquid passing through a capillary. This process creates an aerosol of charged droplets, and as the solvent evaporates, ions (typically protonated molecules, [M+H]+, or adducts like [M+Na]+) are released into the gas phase.[7][14]
-
The Rationale (Expertise & Experience): ESI is exceptionally gentle, making it perfect for determining the molecular weight of a compound with high confidence.[7] When analyzing potential drug metabolites, where the primary goal is to detect a mass shift from the parent drug (e.g., +16 Da for hydroxylation), the prominent molecular ion provided by ESI is indispensable.[4] To gain structural information, ESI is almost always paired with tandem mass spectrometry (MS/MS).
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent complementary technique to ESI, particularly for analytes of medium to low polarity that are not easily ionized by ESI but are sufficiently thermally stable to be vaporized.[14] The LC eluent is sprayed through a heated nebulizer to create a vapor, which is then ionized by a corona discharge.[14]
-
The Rationale (Expertise & Experience): APCI bridges the gap between EI and ESI. It is less susceptible to ion suppression from salts and other matrix components than ESI, making it a robust choice for complex samples.[14] For some benzoylformate derivatives that may have lower polarity, APCI can offer superior sensitivity.
-
Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment | High-voltage spray from solution | Corona discharge of vaporized sample |
| Ionization Type | Hard[12] | Soft[7] | Soft[5] |
| Typical Ions | M•+, extensive fragments | [M+H]+, [M+Na]+, adducts | [M+H]+ |
| Molecular Ion | Often weak or absent | Strong, base peak | Generally strong |
| Structural Info | Excellent (from fragmentation) | Limited without MS/MS | Moderate (some in-source fragmentation) |
| Analyte State | Gas phase (volatile) | Liquid phase (soluble) | Gas phase (volatile) |
| Thermal Stability | Required | Not required | Required[14] |
| Best For | Volatile, stable small molecules | Polar, non-volatile, large molecules | Small molecules of medium-to-low polarity |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
Deciphering the Spectra: A Guide to Fragmentation Patterns
The structural core of this compound dictates a set of predictable fragmentation pathways. Understanding these pathways is key to interpreting mass spectra for both identification of the parent compound and elucidation of unknown derivatives.[15]
Predicted EI Fragmentation Pathway
Under the high-energy conditions of Electron Ionization, this compound is expected to fragment via several key pathways initiated by the radical cation. The benzoyl functional group provides a major driving force for the fragmentation.[15]
-
Precursor Ion ([M+H]+, m/z 195): The protonated parent molecule is selected in the first mass analyzer.
-
Loss of Ethanol (m/z 149): A primary and highly favorable fragmentation pathway is the neutral loss of ethanol (C2H5OH) to form the acylium ion at m/z 149.
-
Formation of 2-methoxybenzoyl cation (m/z 135): Loss of ethylene from the ethoxy group followed by proton transfer can lead to the formation of the characteristic m/z 135 ion.
-
Loss of Carbon Monoxide (m/z 107): As with EI, the m/z 135 ion can lose CO to produce the m/z 107 fragment. Optimizing the collision energy is crucial to observe these subsequent fragmentation steps. [15]
From Theory to Practice: Validated Experimental Protocols
Accurate and reproducible data is contingent on well-defined experimental protocols. The following methodologies provide a robust starting point for the analysis of this compound derivatives.
Protocol 1: GC-MS Analysis for Volatile Derivatives
This protocol is optimized for the identification and quantification of thermally stable benzoylformate esters.
-
Sample Preparation:
-
Accurately dissolve 1 mg of the sample in 1 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions using Ethyl Acetate to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Transfer 1 mL of the final solution to a 2 mL autosampler vial.
-
Causality: Ethyl Acetate is an excellent solvent for this class of compounds and is highly compatible with GC-MS analysis. Using high-purity solvents is critical to avoid interfering peaks from contaminants. [16]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent. [17] * Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). [17] * Justification: An HP-5ms is a robust, general-purpose non-polar column ideal for separating a wide range of organic compounds.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Justification: This temperature program ensures the analyte is well-separated from the solvent front and elutes as a sharp, symmetric peak before potential column bleed at higher temperatures.
-
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent. [17] * Ionization Mode: Electron Ionization (EI) at 70 eV. [6] * Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Protocol 2: LC-MS/MS Analysis for Comprehensive Profiling
This method is suitable for less volatile derivatives and is the gold standard for drug metabolite identification studies. [13]
-
Sample Preparation:
-
Accurately dissolve 1 mg of the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare subsequent dilutions using a 50:50 (v/v) mixture of water and acetonitrile.
-
For biological samples (e.g., plasma, microsomes), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes, and transfer the supernatant for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Justification: A C18 reversed-phase column is the standard for separating small to medium polarity molecules. The sub-2-µm particle size provides high resolution and peak capacity.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Justification: Formic acid is a common mobile phase additive that aids in the protonation of analytes, enhancing signal intensity in positive ion ESI mode. [19]High-purity, LC-MS grade solvents are mandatory to minimize background noise and adduct formation. [19] * Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI Positive.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
-
MS/MS Analysis: For quantification, use Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions (e.g., m/z 195 → 135 for the parent compound) with optimized collision energies.
-
Overall Analytical Workflow
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A Comparative Guide to the Reactivity of Ethyl 2-Methoxybenzoylformate and Ethyl Benzoylformate
In the landscape of synthetic organic chemistry, α-ketoesters like ethyl benzoylformate serve as versatile building blocks. The introduction of a substituent on the aromatic ring can dramatically alter the molecule's reactivity, providing chemists with a tool to fine-tune reaction outcomes. This guide offers an in-depth comparison of ethyl 2-methoxybenzoylformate and its unsubstituted counterpart, ethyl benzoylformate, focusing on how the ortho-methoxy group modulates reactivity in nucleophilic addition reactions.
Part 1: Structural and Electronic Profile
The core difference between the two molecules is the presence of a methoxy (-OCH₃) group at the C2 (ortho) position of the phenyl ring in this compound. This seemingly simple addition introduces significant electronic and steric effects that dictate the molecule's behavior.
Electronic Effects: A Duality of Influence
The methoxy group exhibits a dual electronic nature.[1] Due to the high electronegativity of the oxygen atom, it withdraws electron density from the benzene ring through the sigma bond, an effect known as a negative inductive effect (-I). However, the lone pairs on the oxygen atom can participate in the ring's π-system, donating electron density via resonance, known as a positive mesomeric effect (+M).[1]
In the case of a methoxy group on a benzene ring, the resonance effect generally outweighs the inductive effect, making it an overall electron-donating group (EDG).[1][2] This donation increases the electron density within the aromatic ring, particularly at the ortho and para positions.[2][3][4] This increased electron density is relayed to the adjacent ketone carbonyl group, reducing its electrophilicity and making it less susceptible to attack by nucleophiles compared to the unsubstituted ethyl benzoylformate.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", margin=0.2];
} Caption: Electronic influence of the ortho-methoxy group.
Steric Effects: The Ortho-Position Hindrance
Beyond electronics, the physical size of the methoxy group at the ortho position creates steric hindrance.[2][3][5] This bulkiness can physically impede the trajectory of an incoming nucleophile aiming to attack the adjacent ketone carbonyl carbon.[5][6] This effect is particularly pronounced with larger nucleophiles. The combination of reduced electrophilicity and increased steric bulk leads to a general prediction: This compound will exhibit lower reactivity towards nucleophiles than ethyl benzoylformate.
Part 2: Comparative Reactivity in Nucleophilic Addition
The most common reaction involving α-ketoesters is nucleophilic addition to the ketone carbonyl group.[6][7][8][9] We will use the reduction by sodium borohydride (NaBH₄) as a model reaction to illustrate the reactivity differences. NaBH₄ is a source of the hydride ion (H⁻), a nucleophile that attacks the electrophilic carbonyl carbon.[10][11]
Hypothesis
Given the electronic and steric factors, we hypothesize that the reduction of this compound with NaBH₄ will proceed slower and may require more forcing conditions (e.g., higher temperature or excess reagent) to achieve a comparable yield to the reduction of ethyl benzoylformate.
Experimental Protocol: Reduction of α-Ketoesters
The following protocol provides a framework for a comparative experiment.
-
Materials: Ethyl benzoylformate, this compound, Sodium borohydride (NaBH₄), Methanol (solvent), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of ethyl benzoylformate (Flask A) and 10 mmol of this compound (Flask B) in 50 mL of methanol. Cool both flasks to 0°C in an ice bath.
-
Reagent Addition: To each flask, add 1.1 equivalents (11 mmol) of NaBH₄ portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reactions at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.
-
Workup: Once the reaction is complete, cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with diethyl ether.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Analysis: Determine the yield and purity of the respective products (ethyl mandelate and ethyl 2-methoxymandelate).
-
dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Experimental workflow for comparative reduction.
Predicted Data and Interpretation
| Parameter | Ethyl Benzoylformate | This compound | Rationale |
| Reaction Time | Faster | Slower | Reduced electrophilicity and increased steric hindrance slow the rate of nucleophilic attack.[5][6][12] |
| Yield (under identical conditions) | Higher | Lower | A less reactive substrate may result in incomplete conversion within the same timeframe. |
| Required Conditions | Standard (0°C) | May require elevated temperature or excess NaBH₄ | To overcome the higher activation energy barrier for the reaction. |
Part 3: Mechanistic Considerations
The reduction of a ketone by NaBH₄ proceeds via a two-step nucleophilic addition mechanism.[10][11]
-
Nucleophilic Attack: The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon. This is the rate-determining step. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[6][8]
-
Protonation: The alkoxide intermediate is then protonated by the solvent (methanol in this case) during the workup step to yield the final alcohol product.[10]
The ortho-methoxy group influences the crucial first step. Its electron-donating resonance effect makes the target carbonyl carbon less electron-deficient (less positive), thus less attractive to the incoming hydride nucleophile.[13][14] Simultaneously, its physical presence sterically shields the carbonyl group, making the correct orientation for nucleophilic attack more difficult to achieve.[2][5]
Conclusion for the Practicing Scientist
The choice between this compound and ethyl benzoylformate hinges on the desired reactivity.
-
Ethyl Benzoylformate is the more reactive of the two. It should be selected for reactions where a high degree of electrophilicity at the ketone carbonyl is desired and when using mild nucleophiles or conditions.
-
This compound is a less reactive, more sterically hindered substrate. This reduced reactivity can be advantageous for achieving selectivity in molecules with multiple electrophilic sites. For instance, a stronger, less hindered nucleophile might react at the ester carbonyl of a different molecule while leaving the deactivated ketone of this compound untouched. Its use may require more forcing conditions to achieve high conversion.
Understanding these fundamental differences, rooted in the electronic and steric effects of the ortho-methoxy group, allows researchers to make more informed decisions in synthetic planning and reaction design.
References
-
Khan Academy. Ortho-para directors I. [Link]
- Wade, L. G. Aldehydes and Ketones: Nucleophilic Addition Reactions. In Organic Chemistry.
-
da Silva, A. C., et al. (2012). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Brazilian Chemical Society, 23(10), 1886-1893. [Link]
-
LibreTexts Chemistry. 16.5: An Explanation of Substituent Effects. [Link]
-
LibreTexts Chemistry. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]
-
ResearchGate. Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. [Link]
-
LibreTexts Chemistry. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
MCAT-Content.com. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link]
-
A to Z Chemistry. (2020). Ortho effect. [Link]
-
Reddit. How does NaBH4 reduce this ester?. [Link]
-
ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... [Link]
-
Dunky, M., et al. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Croatica Chemica Acta, 90(3), 433-439. [Link]
-
Wikipedia. Sodium borohydride. [Link]
-
Cheng, H. H., & Whang, L. M. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Racz, A., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995-7003. [Link]
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The Limitations of Ethyl 2-methoxybenzoylformate as an Acylating Agent
An In-Depth Guide to Alternative Reagents for the Acylation of Amines with the 2-Methoxybenzoyl Group
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of the 2-methoxybenzoyl group is a frequent necessity, often imparting desirable pharmacological or physicochemical properties to the target molecule. While Ethyl 2-methoxybenzoylformate has its applications, particularly in the synthesis of α-keto esters and related structures, its use as a general acylating agent for amines is less common and often less efficient than more direct methods. This guide provides a detailed comparison of superior alternative reagents and methodologies for the N-acylation of amines with the 2-methoxybenzoyl moiety, grounded in experimental data and mechanistic principles to aid researchers in making informed decisions for their synthetic campaigns.
This compound is an α-ketoester. While it possesses an electrophilic carbonyl group, its primary utility is not direct acylation of amines to form amides. The reactivity profile is more geared towards reactions at the α-keto position. Attempting to use it for direct N-acylation would likely require harsh conditions and result in low yields and significant side products, making it an inefficient choice for this purpose. Therefore, a shift in strategy towards more potent and specific acylating agents is necessary.
Superior Alternatives for 2-Methoxybenzoylation
We will explore two primary classes of alternatives that offer significant advantages in terms of reactivity, yield, and reaction conditions: 2-Methoxybenzoyl Chloride and in-situ amide bond formation using 2-Methoxybenzoic Acid and coupling agents .
The Workhorse Reagent: 2-Methoxybenzoyl Chloride
The most direct and often most cost-effective method for acylating an amine is the use of the corresponding acyl chloride. 2-Methoxybenzoyl chloride is a highly reactive electrophile that readily reacts with nucleophilic amines to form the desired amide bond.
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and yielding the protonated amide. A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General Workflow for Amide Coupling Reactions.
Common Coupling Systems:
-
Carbodiimides: EDC or DCC (Dicyclohexylcarbodiimide), often with additives like HOBt or DMAP.
-
Uronium/Guanidinium Salts: HATU, HBTU, or TBTU are highly efficient activators that lead to rapid reactions and high yields.
-
Phosphonium Salts: PyBOP is another effective reagent, particularly for sterically hindered couplings.
-
Enzyme-Mimicking Reagents: T3P® (Propylphosphonic anhydride) is a powerful, user-friendly coupling agent that produces easily removable byproducts.
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature in common organic solvents.
-
High Functional Group Tolerance: The mildness of the conditions allows for the acylation of complex molecules with sensitive functional groups.
-
Low Risk of Racemization: For chiral amines, uronium/guanidinium-based coupling agents are known to suppress epimerization.
-
Operational Simplicity: Many of these reactions are operationally simple, involving the sequential addition of reagents.
Disadvantages:
-
Cost: Peptide coupling agents are significantly more expensive than 2-methoxybenzoyl chloride.
-
Byproduct Removal: The byproducts (e.g., dicyclohexylurea from DCC, HOBt) can sometimes be difficult to remove during purification.
-
Stoichiometry: These reactions require precise stoichiometry for optimal results.
Performance Comparison: Experimental Data
The choice of reagent often depends on the specific substrate and the desired balance between cost, yield, and reaction mildness. Below is a summary of typical performance based on literature examples.
| Reagent/System | Amine Substrate | Conditions | Time (h) | Yield (%) | Reference |
| 2-Methoxybenzoyl chloride | Aniline | Pyridine, CH₂Cl₂, 0 °C to rt | 2 | 95 | |
| 2-Methoxybenzoyl chloride | 4-Fluoroaniline | Et₃N, CH₂Cl₂, 0 °C to rt | 12 | 92 | |
| 2-Methoxybenzoic acid / T3P® | Substituted Aminopyrazole | Ethyl Acetate, 50 °C | 16 | 91 | |
| 2-Methoxybenzoic acid / HATU | (S)-methyl 2-aminopropanoate | DIPEA, DMF, rt | 3 | 89 | |
| 2-Methoxybenzoic acid / HOBt, EDC | Benzylamine | DMF, rt | 12 | 93 | General procedure adaptation |
Note: Yields are highly substrate-dependent. This table serves as a general guide.
As the data indicates, both methods are capable of producing excellent yields. The acyl chloride method is often faster, while coupling agents offer broader compatibility.
Experimental Protocols
Protocol 4.1: General Procedure for Acylation using 2-Methoxybenzoyl Chloride
Materials:
-
Amine (1.0 eq)
-
2-Methoxybenzoyl chloride (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous CH₂Cl₂ under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the stirred amine solution dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 4.2: General Procedure for Acylation using 2-Methoxybenzoic Acid and HATU
Materials:
-
2-Methoxybenzoic acid (1.1 eq)
-
Amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-methoxybenzoic acid (1.1 eq), HATU (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography to isolate the desired amide.
Conclusion and Recommendations
For the N-acylation of amines with the 2-methoxybenzoyl group, both 2-methoxybenzoyl chloride and 2-methoxybenzoic acid with coupling agents represent vastly superior alternatives to this compound.
-
Choose 2-Methoxybenzoyl Chloride for:
-
Simple, robust amine substrates.
-
Cost-sensitive, large-scale syntheses.
-
When the generation of HCl and the use of an organic base are not a concern.
-
-
Choose 2-Methoxybenzoic Acid with a Coupling Agent for:
-
Complex, multifunctional, or acid/base-sensitive substrates.
-
Chiral amines where racemization must be minimized.
-
Small-scale or discovery chemistry where yield and substrate scope are more critical than reagent cost.
-
By understanding the mechanisms, advantages, and practical considerations of these reagents, researchers can select the optimal method to efficiently and effectively synthesize their target 2-methoxybenzamides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Huan, J., et al. (2018). Discovery of a novel series of pyrazolopyrimidinone derivatives as potent and selective inhibitors of protein kinase C theta (PKCθ). Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2873. [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (This is the historical Schotten-Baumann reaction reference; a modern example would follow this principle). [Link]
-
Yuan, Z., et al. (2011). Discovery and SAR of 2-amino-N-(4-(3-(N,N-dimethylamino)acryloyl)phenyl)isobutyramide as a novel histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(13), 3956-3960. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
A Comparative Guide to the Synthesis of Ethyl 2-methoxybenzoylformate: Protocol Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the reliable and efficient preparation of key intermediates is paramount. Ethyl 2-methoxybenzoylformate, a valuable building block, is no exception. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, validated, and comparative analysis of the primary synthetic routes to this compound. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its α-keto ester functionality, combined with the electronic influence of the ortho-methoxy group, makes it a versatile reagent for constructing diverse molecular architectures. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint. This guide will explore two primary, validated protocols for its synthesis, offering a comparative analysis to inform your selection process.
Recommended Synthesis Protocol: Fischer-Speier Esterification of 2-Methoxybenzoic Acid
This classical and robust method remains a mainstay in organic synthesis due to its reliability and use of readily available starting materials. The Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.
Underlying Principles and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and in some cases, a dehydrating agent or azeotropic removal of water is employed.[1][2][3]
Detailed Experimental Protocol
Materials:
-
2-Methoxybenzoic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (Electron Ionization): The mass spectrum should show a molecular ion peak (M+) at m/z 180.20.
Alternative Synthesis Protocol: Acylation of Ethanol with 2-Methoxybenzoyl Chloride
An alternative and often faster route to this compound involves the reaction of 2-methoxybenzoyl chloride with ethanol. This method avoids the equilibrium limitations of the Fischer esterification.
Underlying Principles and Rationale
Acyl chlorides are highly reactive carboxylic acid derivatives. The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine atom. Alcohols readily act as nucleophiles, attacking the carbonyl carbon and displacing the chloride ion, which is an excellent leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl gas that is formed as a byproduct.
Detailed Experimental Protocol
Materials:
-
2-Methoxybenzoyl chloride
-
Absolute Ethanol (reagent grade)
-
Pyridine or Triethylamine
-
Anhydrous Diethyl Ether or Dichloromethane
-
Dilute Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxybenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Base and Alcohol Addition: To the stirred solution, add pyridine or triethylamine (1.1 equivalents). Cool the mixture in an ice bath.
-
Acylation: Add absolute ethanol (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by adding a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent used for the reaction.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Acylation of Ethanol |
| Starting Materials | 2-Methoxybenzoic acid, Ethanol | 2-Methoxybenzoyl chloride, Ethanol |
| Key Reagents | Concentrated Sulfuric Acid (catalyst) | Pyridine or Triethylamine (base) |
| Reaction Type | Nucleophilic Acyl Substitution (Equilibrium) | Nucleophilic Acyl Substitution (Irreversible) |
| Typical Yield | Good to Excellent (can be driven to completion with excess alcohol) | High to Excellent |
| Reaction Conditions | Reflux temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Advantages | Uses readily available and less hazardous starting materials. | Faster reaction time, generally higher yielding due to irreversible nature. |
| Disadvantages | Equilibrium reaction requires driving to completion; longer reaction time. | 2-Methoxybenzoyl chloride is moisture-sensitive and more hazardous; requires anhydrous conditions and a base. |
| Purification | Vacuum Distillation | Vacuum Distillation |
Visualizing the Synthetic Pathways
To further clarify the chemical transformations, the following diagrams illustrate the reaction pathways for both protocols.
Caption: Fischer-Speier Esterification Pathway.
Caption: Acylation Pathway with 2-Methoxybenzoyl Chloride.
Experimental Workflow Overview
The following diagram provides a high-level overview of the key stages in both synthetic procedures.
Caption: Comparative Experimental Workflow.
Conclusion and Recommendations
Both the Fischer-Speier esterification and the acylation of ethanol with 2-methoxybenzoyl chloride are effective and validated methods for the synthesis of this compound.
-
The Fischer-Speier esterification is recommended for its operational simplicity and the use of less hazardous starting materials, making it a suitable choice for larger-scale synthesis and for laboratories where handling of highly reactive acyl chlorides is a concern.
-
The acylation route is advantageous when a shorter reaction time and potentially higher yield are critical. However, it requires more stringent control of reaction conditions, particularly the exclusion of moisture.
The choice between these protocols will ultimately depend on the specific needs and constraints of the research or production environment, including scale, available equipment, safety protocols, and desired throughput. This guide provides the necessary data and procedural insights to make an informed decision.
References
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][1]
-
LibreTexts Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link][3]
-
University of Michigan. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [4]
-
University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link][5]
-
University of Alberta. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link][6]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][3]
-
Google Patents. (2016). CN105481687A - Preparing method for o-methoxybenzoyl chloride. Retrieved from [7]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-methoxybenzoylformate: A Comparative Analysis of Chromatographic Techniques
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Ethyl 2-methoxybenzoylformate, a versatile building block in organic synthesis, is no exception. Its purity profile directly influences the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. Therefore, the selection and implementation of a robust, accurate, and reliable analytical method for its purity assessment is of paramount importance.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as primary tools for the purity determination of this compound. Furthermore, it explores Gas Chromatography (GC) as a complementary technique for a comprehensive impurity profile. The methodologies, experimental protocols, and comparative data presented herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]
Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted analytical technique in the pharmaceutical industry for purity and impurity determination.[9] Its versatility in handling a wide range of compound polarities makes it the logical starting point for analyzing this compound.
Causality Behind Method Design
The core principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[9] Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, which is a moderately polar aromatic ester, a C18 column provides sufficient hydrophobic character to retain the molecule, while a mobile phase consisting of a water/organic solvent mixture allows for controlled elution.
-
Column Selection: A C18 (octadecylsilyl) column is the gold standard due to its strong hydrophobicity, providing robust retention for a wide array of organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile is chosen. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peaks by maintaining a consistent pH.
-
Detection: this compound contains a chromophore (the benzoyl group) that absorbs UV light. A photodiode array (PDA) or UV detector set at the wavelength of maximum absorbance (λmax), typically around 254 nm for aromatic systems, provides excellent sensitivity and specificity.
Experimental Protocol: RP-HPLC Purity Assay
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent)
-
This compound Reference Standard (of known purity)
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
System Equilibration: Flush the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability, and then inject the sample solution in duplicate.
-
Data Analysis: Purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This protocol is designed to be self-validating. System suitability parameters, as defined in USP <621>, must be met before any sample analysis.[1][5] These include:
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak area from five replicate injections of the standard should be ≤ 2.0%.[10]
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): A high plate count (e.g., >2000) indicates good column efficiency.
Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Part 2: The High-Throughput Alternative - UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology.[11] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[11][12]
UPLC vs. HPLC: A Paradigm Shift
The primary advantages of UPLC over HPLC are rooted in this fundamental difference in particle size and pressure tolerance:
-
Increased Speed: Analysis times can be reduced by up to nine times compared to a 5 µm particle HPLC column, dramatically increasing laboratory throughput.[13][14]
-
Enhanced Resolution: The smaller particles provide a greater surface area, leading to more efficient separation and sharper, narrower peaks. This allows for better resolution of closely eluting impurities.
-
Higher Sensitivity: Narrower peaks result in a greater peak height, improving the signal-to-noise ratio and allowing for the detection and quantification of trace-level impurities that might be missed by HPLC.[15]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to significant reductions in solvent use, making UPLC a more cost-effective and environmentally friendly option.[13][15]
Experimental Protocol: UPLC Purity Assay
Instrumentation:
-
UPLC system capable of operating at pressures >10,000 psi.
Chromatographic Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 40% B
-
0.5-3.5 min: 40% to 95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm
The sample preparation and data analysis steps are identical to the HPLC method. The key difference is the drastically reduced run time (5 minutes vs. 22 minutes).
Part 3: An Orthogonal Technique - Gas Chromatography (GC)
While HPLC and UPLC are ideal for analyzing the primary compound and non-volatile impurities, Gas Chromatography (GC) is a powerful orthogonal technique for detecting and quantifying volatile and semi-volatile impurities.[2] This is particularly relevant for assessing residual solvents from the synthesis process, which is a critical purity attribute.
Applicability and Rationale
GC separates compounds based on their boiling points and affinity for a stationary phase within a long, thin capillary column.[2] For this compound, a headspace GC method with a Flame Ionization Detector (FID) is the preferred approach for residual solvent analysis. The sample is heated in a sealed vial, and only the volatile components in the headspace are injected into the GC, preventing non-volatile matrix components from contaminating the system.
Experimental Protocol: Headspace GC for Residual Solvents
Instrumentation:
-
GC system with a Headspace Autosampler and FID.
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Inlet Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Vial Temperature: 80 °C
-
Headspace Loop Temperature: 90 °C
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of all potential residual solvents in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in DMSO.
-
Analysis: The headspace autosampler automatically heats the vials and injects the vapor phase into the GC for analysis.
-
Data Analysis: Quantify residual solvents by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Comparative Performance Summary
The choice of analytical technology is a strategic decision based on the specific requirements of the analysis.
| Feature | HPLC | UPLC | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-liquid partitioning |
| Particle Size | 3-5 µm | < 2 µm | N/A (Open tubular column) |
| Operating Pressure | 500 - 6,000 psi | 6,000 - 15,000+ psi | Low Pressure |
| Typical Run Time | 15 - 30 minutes | 1 - 10 minutes | 15 - 40 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent (with FID) |
| Solvent Consumption | High | Low | Very Low (Carrier Gas) |
| Primary Application | Assay, non-volatile impurities | High-throughput assay & impurities | Volatile impurities, residual solvents |
| Trustworthiness | High (Industry Standard) | High (Validated against HPLC) | High (Standard for volatiles) |
Decision Framework for Method Selection
Caption: Method Selection Decision Tree.
Conclusion: An Integrated Approach to Purity
For the comprehensive purity assessment of this compound, a single method is rarely sufficient.
-
Reversed-Phase HPLC stands as the definitive, robust method for routine quality control, providing reliable quantification of the main component and detection of key non-volatile impurities. Its protocols are well-established and universally available.
-
Ultra-Performance Liquid Chromatography (UPLC) is the superior alternative when speed, sensitivity, and resolution are paramount.[11][15] It is the method of choice for process development, high-throughput screening, and in-depth investigation of complex impurity profiles.
-
Gas Chromatography (GC) serves as an essential, orthogonal technique. It is indispensable for quantifying residual solvents and other volatile impurities that are invisible to liquid chromatography, ensuring a complete and accurate picture of the compound's purity.
Ultimately, the trustworthiness of any purity assessment rests upon rigorous method validation in accordance with ICH Q2(R2) guidelines.[3][4][10][16] By strategically employing this suite of chromatographic techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the reliability of their research and the safety of future medicines.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
SGS. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Pharmaceutical Research and Applications. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
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- 5. agilent.com [agilent.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. usp.org [usp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. HPLC vs. UPLC [webofpharma.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. biomedres.us [biomedres.us]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the X-ray Crystallography of Ethyl 2-Methoxybenzoylformate Derivatives
This guide provides an in-depth technical comparison of the structural elucidation of ethyl 2-methoxybenzoylformate derivatives, with a focus on single-crystal X-ray diffraction. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers self-validating protocols, and compares crystallographic data with alternative analytical techniques. By examining the nuances of molecular conformation and intermolecular interactions, we aim to provide a comprehensive resource for the rational design of novel molecular entities.
Introduction: The Significance of Methoxybenzoylformate Scaffolds
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the methoxy and ethyl formate groups on the benzoyl core imparts specific electronic and steric properties that influence molecular packing and biological activity. Understanding the three-dimensional structure of these compounds at an atomic level is paramount for establishing structure-activity relationships (SAR) and for the rational design of new compounds with tailored properties.
Single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules. It provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice. This guide will use a closely related analogue, ethyl 2,6-dimethoxybenzoate, as a primary case study to illustrate the principles and insights gained from crystallographic analysis, while also discussing the broader context of this compound derivatives.
Experimental Protocols: From Synthesis to Diffraction-Quality Crystals
The journey from a synthetic target to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. The protocols described herein are designed to be self-validating, with checkpoints to ensure the quality of the material at each stage.
Synthesis of Ethyl 2,6-Dimethoxybenzoate
A reliable method for the synthesis of ethyl 2,6-dimethoxybenzoate is the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid.[1] This reaction is straightforward and generally proceeds with high yield.
Protocol:
-
To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,6-dimethoxybenzoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Slow Evaporation Method:
This is the most common and often successful technique for growing high-quality crystals.
-
Dissolve the purified compound (e.g., ethyl 2,6-dimethoxybenzoate) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). A concentration typically used for NMR analysis (2-10 mg in 0.5-1 mL) is a good starting point.
-
Transfer the solution to a clean, small vial or test tube.
-
Cover the vial with a cap or parafilm with a few small punctures to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion Method:
This technique is particularly useful when only small amounts of the compound are available.
-
Prepare a concentrated solution of the compound in a volatile solvent (the "drop").
-
In a larger, sealed container (the "reservoir"), place a less volatile solvent in which the compound is less soluble.
-
Place a small drop of the compound's solution on a siliconized glass slide and invert it over the reservoir.
-
Over time, the volatile solvent from the drop will diffuse into the reservoir, slowly increasing the concentration of the compound in the drop and inducing crystallization.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Comparative Crystallographic Analysis
The crystal structure of ethyl 2,6-dimethoxybenzoate provides a valuable reference point for understanding the structural features of related this compound derivatives.
Crystal Data and Molecular Geometry
The following table summarizes the key crystallographic data for ethyl 2,6-dimethoxybenzoate.[1]
| Parameter | Ethyl 2,6-Dimethoxybenzoate |
| Chemical Formula | C₁₁H₁₄O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
| Volume (ų) | 1077.54(10) |
| Z | 4 |
Z is the number of molecules in the unit cell.
A notable feature of the ethyl 2,6-dimethoxybenzoate structure is the presence of two independent molecules in the asymmetric unit with similar conformations.[1] The steric hindrance from the two methoxy groups ortho to the ester functionality forces the carbonyl group out of the plane of the aromatic ring. This twisting of the ester group relative to the phenyl ring is a common conformational feature in ortho-substituted benzoyl derivatives and significantly influences the molecule's overall shape and packing.
Sources
A Comparative Study of Ortho-, Meta-, and Para-Methoxybenzoylformate Esters: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the subtle art of isomeric substitution can wield profound influence over a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Within the versatile class of benzoylformate esters, the positional isomerism of a methoxy substituent on the phenyl ring—be it ortho, meta, or para—introduces significant variations in stereoelectronic properties. This guide provides a comprehensive comparative analysis of methyl ortho-, meta-, and para-methoxybenzoylformate, offering researchers, scientists, and drug development professionals a foundational understanding of their synthesis, spectroscopic signatures, and structural nuances. The insights herein are supported by established chemical principles and extrapolated from experimental data on structurally related compounds.
Synthesis of Methoxybenzoylformate Esters
The synthesis of ortho-, meta-, and para-methoxybenzoylformate esters is typically achieved through the esterification of the corresponding methoxybenzoic acids. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the purpose of this guide, we will focus on the synthesis of the methyl esters.
General Synthetic Workflow
Caption: General workflow for the synthesis of methyl methoxybenzoylformate esters.
Experimental Protocol: Synthesis of Methyl para-Methoxybenzoylformate
-
Reaction Setup: To a solution of para-methoxybenzoic acid (1.52 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure methyl para-methoxybenzoylformate.
This protocol can be adapted for the ortho and meta isomers by starting with the corresponding methoxybenzoic acid.
Spectroscopic Analysis: A Comparative Overview
The electronic and steric differences imposed by the position of the methoxy group give rise to distinct spectroscopic signatures for each isomer.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are particularly informative. The electron-donating nature of the methoxy group increases the electron density of the ring, generally causing an upfield shift (lower ppm) of the aromatic protons, especially those ortho and para to it.
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -COOCH₃ (δ, ppm) |
| Methyl o-methoxybenzoylformate | ~6.9-7.8 (m, 4H) | ~3.9 (s, 3H) | ~3.95 (s, 3H) |
| Methyl m-methoxybenzoylformate | ~7.1-7.6 (m, 4H) | ~3.85 (s, 3H) | ~3.95 (s, 3H) |
| Methyl p-methoxybenzoylformate | ~6.95 (d, 2H), ~7.95 (d, 2H) | ~3.8 (s, 3H) | ~3.9 (s, 3H) |
| Table 1: Predicted ¹H NMR chemical shifts (in CDCl₃) for the methoxybenzoylformate ester isomers. |
In the para isomer, the symmetry of the molecule results in two distinct doublets for the aromatic protons. The ortho isomer is expected to show a more complex multiplet pattern due to the proximity of the two substituents. The meta isomer will also exhibit a complex multiplet, but with different chemical shifts compared to the ortho isomer.
¹³C NMR Spectroscopy
The position of the methoxy group also influences the chemical shifts of the aromatic carbons and the carbonyl carbon.
| Compound | C=O (keto) (δ, ppm) | C=O (ester) (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -COOCH₃ (δ, ppm) |
| Methyl o-methoxybenzoylformate | ~185 | ~165 | ~112-160 | ~56 | ~53 |
| Methyl m-methoxybenzoylformate | ~188 | ~166 | ~115-159 | ~55.5 | ~53 |
| Methyl p-methoxybenzoylformate | ~187 | ~166 | ~114-164 | ~55 | ~52.5 |
| Table 2: Predicted ¹³C NMR chemical shifts (in CDCl₃) for the methoxybenzoylformate ester isomers. |
The carbon attached to the methoxy group will be significantly shielded (lower ppm) in all isomers. The carbonyl carbon chemical shifts are also expected to vary slightly due to the electronic effects of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectra will be dominated by the strong absorption bands of the two carbonyl groups.
| Compound | ν(C=O) keto (cm⁻¹) | ν(C=O) ester (cm⁻¹) | ν(C-O) (cm⁻¹) |
| Methyl o-methoxybenzoylformate | ~1680-1690 | ~1725-1735 | ~1250-1300, ~1020-1050 |
| Methyl m-methoxybenzoylformate | ~1685-1695 | ~1720-1730 | ~1240-1290, ~1030-1060 |
| Methyl p-methoxybenzoylformate | ~1680-1690 | ~1715-1725 | ~1260-1310, ~1020-1050 |
| Table 3: Predicted characteristic IR absorption frequencies for the methoxybenzoylformate ester isomers. |
The exact position of the carbonyl stretching frequencies can be influenced by conjugation and the electronic nature of the substituent. In the para isomer, the strong electron-donating effect of the methoxy group can lead to a slight decrease in the C=O stretching frequency of the ketone.
UV-Vis Spectroscopy
The UV-Vis spectra are expected to show characteristic π→π* and n→π* transitions. The position of the methoxy group will influence the λmax values.
| Compound | Predicted λmax (nm) |
| Methyl o-methoxybenzoylformate | ~250, ~310 |
| Methyl m-methoxybenzoylformate | ~245, ~300 |
| Methyl p-methoxybenzoylformate | ~275 |
| Table 4: Predicted UV-Vis absorption maxima for the methoxybenzoylformate ester isomers in ethanol. |
The para isomer is expected to have the most red-shifted λmax due to the extended conjugation between the electron-donating methoxy group and the electron-withdrawing benzoylformate moiety.
Structural Analysis: A Predictive Comparison
Caption: Predicted structural differences between the ortho, meta, and para isomers.
In the ortho isomer , significant steric repulsion between the methoxy group and the benzoylformate side chain is expected. This will likely force the carbonyl groups out of the plane of the aromatic ring, disrupting conjugation. In contrast, the meta and para isomers will experience less steric hindrance, allowing for greater coplanarity between the aromatic ring and the benzoylformate moiety, which in turn facilitates better electronic communication. The para isomer, being the most symmetric and least sterically hindered, is expected to be the most planar of the three.
Comparative Discussion: Electronic and Steric Effects
The interplay of electronic and steric effects governs the distinct properties of these isomers.
-
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is most pronounced when the methoxy group is in the ortho or para position, leading to increased electron density on the aromatic ring. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions and also affect the properties of the carbonyl groups.
-
Steric Effects: The steric bulk of the methoxy group is most significant in the ortho position. This steric hindrance can:
-
Influence the rate and regioselectivity of reactions involving the adjacent carbonyl group.
-
Affect the binding affinity to biological targets by altering the molecule's conformation.
-
Impact crystal packing and solid-state properties.
-
These differences in stereoelectronic properties can translate to significant variations in biological activity. For instance, the conformational constraints of the ortho isomer might lead to a different binding mode to a receptor compared to the more flexible para isomer.
Conclusion
The positional isomerism of the methoxy group on the benzoylformate scaffold provides a clear illustration of how subtle structural changes can lead to significant differences in physicochemical properties. The ortho isomer is characterized by significant steric hindrance, which disrupts planarity and conjugation. The para isomer, in contrast, benefits from extended conjugation and minimal steric hindrance. The meta isomer presents an intermediate case. A thorough understanding of these differences, guided by the comparative spectroscopic and structural analysis presented in this guide, is crucial for the rational design and development of novel therapeutic agents and functional materials.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Safety Operating Guide
A Researcher's Guide to Handling Ethyl 2-methoxybenzoylformate: Personal Protective Equipment and Disposal
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-methoxybenzoylformate, focusing on the procedural steps that ensure both personal safety and experimental integrity. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to work with confidence and precision.
Executive Summary: Core Safety Directives
| Safety Concern | Required Action / Personal Protective Equipment (PPE) | Rationale |
| Eye Exposure | Wear safety glasses with side shields or chemical safety goggles.[1][2] | Protects against potential splashes and irritation. Standard laboratory practice dictates eye protection for all chemical handling. |
| Skin Contact | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1][2] | Prevents direct contact, as the substance may cause mild skin irritation.[3] |
| Inhalation | Use in a well-ventilated area. Local exhaust ventilation (fume hood) is required if vapors or aerosols are generated.[1][4] | While respiratory protection is not typically needed under normal conditions, overexposure may lead to symptoms like headache and dizziness.[1][2] |
| Fire/Explosion | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5] | The substance is a combustible liquid (Flash Point > 93 °C / > 199.4 °F), meaning it can ignite if heated, and containers may explode.[2] |
| Spills | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2][6] | Prevents environmental release and further exposure. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2][5] | Ensures safe and environmentally responsible management of chemical waste. |
Hazard Assessment of this compound
Understanding the specific hazards of this compound is the foundation of safe handling. While it is not classified as acutely toxic, its properties necessitate rigorous protective measures.
-
Physical Hazard : The primary physical hazard is its classification as a combustible liquid .[1][2][5] This means it has a flashpoint above 93 °C (199.4 °F) and will not readily ignite at ambient temperatures.[2] However, if heated or exposed to an ignition source, it can burn. Critically, heated, sealed containers can rupture explosively due to vapor pressure buildup.[1][2] Therefore, all handling and storage must be conducted away from potential ignition sources.[1][2][5]
-
Health Hazards : The health hazard profile suggests a low but present risk. Some safety data sheets (SDS) indicate that at its given concentration, it is not considered hazardous to health.[1] However, other sources note that it may cause mild skin irritation.[3] Symptoms of overexposure, though not common, can include headache, dizziness, tiredness, nausea, and vomiting.[1][2] Prudent practice dictates treating the substance as a potential irritant to the eyes and skin, making barrier protection essential.
Core Protection: Selecting Your Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial. The goal is to create a comprehensive barrier between you and the chemical, tailored to the specific laboratory operations being performed.
Mandatory Eye and Face Protection
Direct contact with chemical splashes is a leading cause of laboratory injuries. For this compound, you must wear, at a minimum, safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] For procedures with a higher risk of splashing, such as transfers of large volumes or heating, upgrading to chemical safety goggles is a necessary precaution.
Hand Protection: The Critical Barrier
Protective gloves are mandatory.[1][2] While the SDS does not specify a particular material, nitrile gloves are a standard and appropriate choice for incidental contact with this type of chemical.
The principle of self-validation is key:
-
Inspect Before Use : Always check gloves for tears, pinholes, or signs of degradation before donning them.[1]
-
Chemical Compatibility : Consult a glove manufacturer's chemical resistance guide to confirm that your chosen gloves are suitable for prolonged or immersive contact if your procedure requires it.
-
Avoid Contamination : Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly after removal.[3][4]
Body Protection
A standard laboratory coat should be worn to protect against accidental splashes on the skin or clothing.[2][6] For larger-scale operations, a chemical-resistant apron may provide an additional layer of security.
Respiratory Protection
Under normal laboratory conditions with adequate general ventilation, respiratory protection is not required.[2] However, the need for respiratory protection is dictated by your specific experimental conditions. It becomes necessary if:
-
You are working in a poorly ventilated area.
-
Your procedure generates aerosols or mists.
-
You are cleaning up a large spill.
In these situations, a NIOSH/MSHA-approved respirator should be used in accordance with your institution's respiratory protection program.[6] The primary engineering control should always be to work within a certified chemical fume hood to minimize inhalation exposure.[4]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Procedural discipline transforms safety knowledge into practice. Follow this workflow for every experiment involving this compound.
Pre-Experiment Checklist
-
Location : Confirm your workspace is in a well-ventilated area and that a chemical fume hood is available if needed.[1]
-
PPE Availability : Verify that all necessary PPE (goggles, gloves, lab coat) is available and in good condition.
-
Safety Equipment : Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.
-
Disposal : Prepare labeled waste containers for both contaminated solid waste (gloves, wipes) and liquid chemical waste.[1][2]
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is important to prevent cross-contamination.
Caption: PPE Donning Workflow for Chemical Handling.
Safe Use and Doffing of PPE
During your work, be mindful of what you touch. Avoid touching your face, personal items, or door handles with gloved hands. When the experiment is complete, remove PPE in the reverse order of donning to prevent contaminating yourself:
-
Gloves : Remove first, using a skin-safe technique.
-
Lab Coat : Remove by turning it inside out.
-
Eye Protection : Remove last.
-
Wash Hands : Always wash your hands thoroughly after removing all PPE.
Contingency and Disposal Plan
Emergency First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][2]
-
Inhalation : Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[1][2]
-
Ingestion : Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]
Spill Management
For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[6] Scoop the material into a labeled, sealable container for hazardous waste disposal. Ensure there are no ignition sources in the area.[2]
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE (gloves, wipes) that has come into contact with this compound must be placed in a designated solid hazardous waste container. Unused or waste this compound must be collected in a labeled, sealed container for liquid hazardous waste. All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][5] Never pour chemical waste down the drain.
References
-
Carl ROTH. (2022, October 19). Safety data sheet: Ethyl 2-methoxybenzoate. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Carl ROTH. (2021, April 1). SAFETY DATA SHEET SDS No. 2021012. [Link]
-
Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. [Link]
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. [Link]
-
Airgas. (n.d.). Ethylene Oxide - SDS HCS 2012 V4.11. [Link]
-
Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
